molecular formula C11H16ClN3 B596010 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine CAS No. 1280786-84-6

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Número de catálogo: B596010
Número CAS: 1280786-84-6
Peso molecular: 225.72
Clave InChI: PQNPCCOIXGMFSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (CAS RN: 1280786-84-6) is a high-purity heterocyclic compound specifically designed for research and development applications. With a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol, this chemical serves as a versatile and valuable building block in organic synthesis . This compound features a unique molecular architecture, consisting of a pyridine core substituted with a chloro group at the 3-position and a 4-ethylpiperazino moiety at the 2-position . This structure, which incorporates both electron-withdrawing and electron-donating groups, imparts unique reactivity and makes it a crucial intermediate in the synthesis of more complex molecules . The presence of both pyridine and piperazine rings, which are common pharmacophores in approved drugs, enhances its potential for creating biologically active derivatives . It is particularly useful in medicinal chemistry for the development of new pharmacologically active compounds, including central nervous system (CNS) targeting agents and enzyme inhibitors . Its well-defined structure is suitable for targeted modifications and structure-activity relationship (SAR) studies, aiding in the optimization of pharmacokinetic properties such as lipophilicity and bioavailability . Key Identifiers • CAS Number: 1280786-84-6 • Molecular Formula: C11H16ClN3 • Molecular Weight: 225.72 g/mol • SMILES: CCN1CCN(CC1)C2=C(C=CC=N2)Cl Please Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-chloropyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPCCOIXGMFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682482
Record name 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-84-6
Record name 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine , a specialized heterocyclic building block often utilized in the development of serotonergic modulators (e.g., 5-HT receptor ligands) and as a pharmacophore in medicinal chemistry.[1]

Chemical Class: Arylpiperazine / Pyridine Derivative Primary Application: Pharmaceutical Intermediate & Serotonergic Ligand Research[1]

Part 1: Executive Summary

This compound is a tertiary amine featuring a piperazine ring bridging a lipophilic ethyl group and an electron-deficient 3-chloropyridine moiety.[1] This structural motif is a bioisostere of the well-known 1-(3-chlorophenyl)piperazine (mCPP) , a common pharmacophore in antidepressants (e.g., Trazodone, Nefazodone).[1] The incorporation of the pyridine nitrogen at the 2-position and the chlorine at the 3-position significantly alters the electronic landscape compared to its phenyl analogs, often enhancing metabolic stability and tuning affinity for G-protein coupled receptors (GPCRs), particularly 5-HT


 and 5-HT

subtypes.[1]

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 3-Cl-Py-EP; N-Ethyl-N'-(3-chloropyridin-2-yl)piperazine
Core Scaffold 1-(2-Pyridyl)piperazine
Molecular Formula C

H

ClN

Molecular Weight 225.72 g/mol
CAS Number (Base) Not widely listed; derived from core CAS 87394-55-6 (des-ethyl)
SMILES CCN1CCN(CC1)c2qnccc2Cl
Physicochemical Properties (Predicted/Experimental)
ParameterValueSignificance
Physical State Viscous Oil or Low-Melting SolidFree base is typically an oil; HCl salts are solids.[1]
Boiling Point ~340°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
pKa (Basic N) ~8.4 (Piperazine N4)Protonates readily; forms stable salts (HCl, fumarate).[1]
pKa (Pyridine N) ~2.5Weakly basic due to electron-withdrawing Cl and conjugation.[1]
LogP 1.8 – 2.2Moderate lipophilicity; suitable for BBB penetration.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (free base); High water solubility (salt).[1]

Part 3: Synthetic Pathways & Manufacturing

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (S


Ar) .[1] The presence of the ring nitrogen in the pyridine makes the 2-position susceptible to nucleophilic attack, especially when activated by the electron-withdrawing chlorine at the 3-position (ortho-effect).[1]
Primary Synthesis Route: Direct S Ar

Reagents: 2,3-Dichloropyridine + N-Ethylpiperazine Mechanism: Addition-Elimination (Meisenheimer Complex)[1]

  • Step 1: Activation.[1] The 2,3-dichloropyridine substrate possesses two electrophilic sites.[1] The C2 position is significantly more reactive than C3 due to the inductive effect of the adjacent ring nitrogen.[1]

  • Step 2: Nucleophilic Attack.[1] N-Ethylpiperazine acts as the nucleophile.[1]

  • Step 3: Elimination.[1] Chloride ion is expelled, restoring aromaticity.[1]

Reaction Conditions:

  • Solvent: DMF, DMSO, or NMP (Polar aprotic solvents enhance S

    
    Ar rates).[1]
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
  • Temperature: 100°C – 120°C.[1]

  • Yield: Typically 75-85%.[1]

Alternative Route: Alkylation of Secondary Amine

Reagents: 1-(3-Chloropyridin-2-yl)piperazine + Ethyl Bromide/Iodide This route is used if the des-ethyl precursor is already available.[1]

  • Condition: Acetonitrile, K

    
    CO
    
    
    
    , reflux (60-80°C).[1]
  • Risk: Potential for over-alkylation (quaternization), though steric hindrance at N4 makes this manageable.[1]

Synthesis Workflow Diagram (Graphviz)

SynthesisPath Substrate 2,3-Dichloropyridine (Electrophile) Intermediate Meisenheimer Complex Substrate->Intermediate Heat (100°C) DMF Reagent N-Ethylpiperazine (Nucleophile) Reagent->Intermediate Product 1-(3-Chloropyridin-2-yl)- 4-ethylpiperazine Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Figure 1. S


Ar synthetic pathway for the production of the target compound from 2,3-dichloropyridine.

Part 4: Reactivity & Stability Profile

Chemical Stability[1]
  • Hydrolysis: The aminopyridine bond is highly stable to aqueous hydrolysis under neutral and basic conditions.[1] Strong acidic conditions at high temperatures may lead to degradation.[1]

  • Oxidation: The piperazine ring is susceptible to N-oxidation (N-oxide formation) if exposed to strong oxidants (e.g., mCPBA, H

    
    O
    
    
    
    ).[1]
  • Photostability: Pyridine derivatives can undergo photodegradation; store in amber vials.[1]

Metabolic Liability (Drug Development Context)

In biological systems, this molecule acts as a "privileged structure" for GPCR binding, but it is subject to specific metabolic pathways:

  • N-Dealkylation: CYP450 enzymes (specifically CYP3A4) may remove the ethyl group, yielding the active metabolite 1-(3-chloropyridin-2-yl)piperazine .[1]

  • Ring Hydroxylation: The pyridine ring is relatively resistant to oxidation due to the chlorine atom, but minor hydroxylation at the 5-position is possible.[1]

Part 5: Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR) in CDCl
  • Pyridine Ring:

    • 
       ~8.1 ppm (dd, 1H, H-6): Deshielded by ring nitrogen.[1]
      
    • 
       ~7.5 ppm (dd, 1H, H-4): Ortho to Chlorine.[1]
      
    • 
       ~6.8 ppm (dd, 1H, H-5): Mid-field aromatic signal.[1]
      
  • Piperazine Core:

    • 
       ~3.2-3.4 ppm (m, 4H): Protons adjacent to Pyridine-N.[1]
      
    • 
       ~2.5-2.7 ppm (m, 4H): Protons adjacent to Ethyl-N.[1]
      
  • Ethyl Group:

    • 
       ~2.4 ppm (q, 2H, -CH
      
      
      
      -).[1]
    • 
       ~1.1 ppm (t, 3H, -CH
      
      
      
      ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M+H]

    
     = 226.1 m/z (approx).[1]
    
  • Isotope Pattern: Distinct Chlorine pattern (

    
    Cl : 
    
    
    
    Cl
    
    
    3:1), resulting in M+H peaks at 226 and 228.[1]

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: Handle in a fume hood, especially during heating or distillation.[1]

  • Spill: Absorb with inert material (vermiculite); neutralize with weak acid if necessary.[1]

Part 7: References

  • PubChem Compound Summary. 1-(3-Chloropyridin-2-yl)piperazine (Parent Scaffold).[1] National Center for Biotechnology Information.[1] Link[1]

  • Jaskowska, J., et al. (2019). Microwave-Assisted Synthesis of N-Arylpiperazines.[1][3] Molecules, 24(8), 1609.[1][3] (Describes S

    
    Ar methodologies for chlorophenyl/pyridyl piperazines). Link
    
  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives.[1] (General safety data for aryl-piperazine class). Link

Sources

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine CAS 1280786-84-6 data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (CAS 1280786-84-6)

Disclaimer: Direct experimental data for this compound (CAS 1280786-84-6) is limited in publicly accessible literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from peer-reviewed data on structurally analogous compounds, particularly other substituted chloropyridinyl piperazines. The protocols and data presented herein are intended for informational and research guidance purposes.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a piperazine moiety, which is further N-alkylated with an ethyl group. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1] The specific arrangement of the chloropyridine and the N-ethylpiperazine suggests its potential as an intermediate in the synthesis of novel pharmaceutical agents, particularly targeting the central nervous system (CNS) or acting as an antimicrobial agent.[2][3]

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1280786-84-6
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol
IUPAC Name This compound
Canonical SMILES CCN1CCN(CC1)C2=NC=CC=C2Cl

Synthesis and Reaction Mechanism

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is fundamental to pyridine chemistry.[4] In this proposed synthesis, 2,3-dichloropyridine serves as the electrophile and N-ethylpiperazine as the nucleophile.

The chlorine atom at the C2 position of 2,3-dichloropyridine is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This is due to the electron-withdrawing nature of the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[4] This inherent regioselectivity is a key principle guiding this synthetic strategy.

G reagents 2,3-Dichloropyridine + N-Ethylpiperazine intermediate Meisenheimer Intermediate (Stabilized by Pyridine N) reagents->intermediate Nucleophilic Attack at C2 product This compound intermediate->product Loss of Cl⁻

Caption: Proposed SNAr reaction pathway for the synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-arylpiperazines from haloaromatics.[5][6]

Materials:

  • 2,3-Dichloropyridine

  • N-Ethylpiperazine

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Xylene)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichloropyridine (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF, 5-10 mL per gram of 2,3-dichloropyridine).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and N-ethylpiperazine (1.2 eq).

  • Heat the reaction mixture to a temperature between 100-140°C and stir vigorously. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] The properties in Table 2 are estimated based on computational models and data from structurally related compounds.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueSignificance in Drug Development
Molecular Weight 225.72 g/mol Conforms to Lipinski's Rule of Five (<500), favoring oral bioavailability.[7]
logP (Octanol/Water) ~2.5 - 3.5Indicates moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[8]
Topological Polar Surface Area (TPSA) ~16.4 ŲA low TPSA value suggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 3 (2 piperazine N, 1 pyridine N)The presence of hydrogen bond acceptors contributes to solubility and potential target interactions.
Aqueous Solubility Predicted to be low to moderateMay require formulation strategies to enhance solubility for oral administration.[8]

Potential Biological Activity and Applications

The N-aryl-N'-alkylpiperazine motif is a common feature in a multitude of biologically active compounds.[1] Based on the structure of this compound, several potential areas of pharmacological interest can be hypothesized.

  • Central Nervous System (CNS) Activity: Many arylpiperazines interact with various CNS receptors, including serotonin and dopamine receptors. For example, compounds with a chlorophenylpiperazine moiety are known to have antidepressant and anxiolytic properties.[9] The chloropyridinyl group in the target molecule may confer similar or novel CNS activities.

  • Antimicrobial Properties: Substituted piperazine derivatives have been reported to exhibit significant antibacterial and antifungal activities.[3] The combination of the pyridine ring, a known pharmacophore in antimicrobials, and the piperazine moiety could lead to compounds with potent antimicrobial effects.

  • Anti-inflammatory and Analgesic Effects: Certain piperazine derivatives have demonstrated anti-inflammatory and analgesic properties.[2] Further investigation could reveal if this compound or its derivatives possess similar activities.

G core 1-(3-Chloropyridin-2-yl) -4-ethylpiperazine cns CNS Disorders (e.g., Depression, Anxiety) core->cns Potential Application antimicrobial Infectious Diseases (Bacterial, Fungal) core->antimicrobial Potential Application anti_inflammatory Inflammatory Conditions & Pain Management core->anti_inflammatory Potential Application

Caption: Potential therapeutic areas for derivatives.

Analytical Methods for Characterization and Quantification

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[10][11]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the compound and for quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. Detection would typically be by UV-Vis spectrophotometry, likely at a wavelength around 254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both identification and quantification, particularly for assessing volatile impurities. The mass spectrum would provide the molecular weight and characteristic fragmentation pattern, confirming the structure.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.[12] The ¹H NMR spectrum would show characteristic signals for the ethyl group, the piperazine ring protons, and the protons on the chloropyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as C-H, C-N, C=C, and C-Cl bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

G cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy compound This compound hplc HPLC (Purity & Quantification) compound->hplc gcms GC-MS (Identification & Volatiles) compound->gcms nmr NMR (Structure Elucidation) compound->nmr ir IR (Functional Groups) compound->ir ms MS (Molecular Weight & Formula) compound->ms

Sources

Technical Guide: Physical and Chemical Properties of Chloropyridinyl Ethylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridinyl ethylpiperazines represent a privileged structural motif in medicinal chemistry, specifically within the design of Central Nervous System (CNS) ligands. This scaffold—characterized by a chloropyridine ring coupled to a piperazine core via a nitrogen atom, often with an ethyl linker at the distal nitrogen—serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D) receptors.

This guide provides a deep-dive technical analysis of this scaffold, focusing on the 1-(6-chloropyridin-2-yl)piperazine core and its ethyl-linked derivatives. It synthesizes physicochemical data, synthetic protocols, and structure-activity relationships (SAR) to support lead optimization in drug discovery.

Part 1: Structural Architecture & Electronic Properties

The efficacy of this scaffold stems from the synergistic electronic effects of its three primary components:

The Chloropyridine Ring

Unlike the ubiquitous phenyl ring found in compounds like m-chlorophenylpiperazine (mCPP), the pyridine ring introduces a heteroatom (nitrogen) into the aromatic system.

  • Electronic Effect: The pyridine nitrogen is electron-withdrawing, lowering the electron density of the ring. The addition of a chlorine atom at the 6-position further pulls electron density via induction (-I effect).

  • Metabolic Blockade: The chlorine atom blocks the metabolic "soft spot" on the ring, preventing oxidative metabolism (hydroxylation) at that position, a common liability in phenylpiperazines.

  • H-Bonding: The pyridine nitrogen retains a lone pair capable of acting as a weak hydrogen bond acceptor, potentially interacting with receptor residues (e.g., Serine or Asparagine in the binding pocket).

The Piperazine Core[1][2][3]
  • Conformation: The piperazine ring predominantly exists in a chair conformation to minimize torsional strain and 1,3-diaxial interactions. This defines the spatial vector of the substituents, directing the chloropyridine and the ethyl tail at approximately 60° or 180° angles relative to the ring plane, depending on the specific receptor-bound state.

  • Basicity: The distal nitrogen (N4) serves as the primary basic center (proton acceptor), crucial for forming an ionic salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

The Ethyl Linker
  • Spacer Function: The ethyl group acts as a flexible linker (spacer), allowing the "tail" of the molecule (often a hydrophobic moiety or another aromatic system) to reach secondary binding pockets (allosteric sites) within the receptor channel.

Part 2: Physicochemical Parameters[1][2][4][5]

The following data summarizes the core properties of the 1-(6-chloropyridin-2-yl)piperazine scaffold (the "Head Group") and its N-ethyl derivatives.

Table 1: Key Physicochemical Metrics[6]
ParameterValue (Approx.)Context & Implication
Molecular Weight (MW) ~197.66 Da (Core)Fragment-like; allows room for large "tail" additions while staying <500 Da (Lipinski compliant).
LogP (Lipophilicity) 1.14 – 1.30Moderately lipophilic. The pyridine N lowers LogP compared to chlorophenyl analogs (~2.0), improving water solubility.
pKa (Distal N4) 8.8 – 9.2Basic. Predominantly protonated at physiological pH (7.4), ensuring solubility and receptor affinity.
pKa (Proximal N1) < 2.0Non-basic. The electron-deficient chloropyridine ring delocalizes the N1 lone pair, rendering it neutral.
TPSA ~28 – 32 ŲLow polar surface area suggests excellent Blood-Brain Barrier (BBB) permeability.
Solubility High (as HCl salt)The basic N4 nitrogen allows for easy salt formation (Hydrochloride, Fumarate) for formulation.
Solubility Profile
  • Free Base: Sparingly soluble in water; soluble in DCM, Methanol, DMSO.

  • Salt Forms: The dihydrochloride salt is highly water-soluble (>10 mg/mL), facilitating aqueous assays and in vivo administration.

Part 3: Synthetic Methodologies

The synthesis of chloropyridinyl ethylpiperazines relies on a robust Nucleophilic Aromatic Substitution (SnAr) followed by N-alkylation .

Workflow Visualization (Graphviz)

Synthesis SM1 2,6-Dichloropyridine (Electrophile) Int1 1-(6-chloropyridin-2-yl)piperazine (Core Scaffold) SM1->Int1 SnAr Mechanism SM2 Piperazine (Excess) SM2->Int1 Prod N-Ethyl-N'-(6-chloropyridin-2-yl) piperazine Int1->Prod N-Alkylation Reagent1 Reagents: K2CO3, CH3CN Reflux, 12-18h Reagent1->Int1 Reagent2 Reagents: Chloroethane / Ethyl Bromide K2CO3, DMF, 60°C Reagent2->Prod

Caption: Synthetic pathway for generating the chloropyridinyl ethylpiperazine core via SnAr and subsequent alkylation.

Detailed Protocol: Core Synthesis

Objective: Synthesis of 1-(6-chloropyridin-2-yl)piperazine.

  • Reagents:

    • 2,6-Dichloropyridine (1.0 eq)

    • Piperazine (Anhydrous, 5.0 eq) – Note: Excess is critical to prevent bis-substitution.

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Step 1: Dissolve 2,6-dichloropyridine in MeCN in a round-bottom flask.

    • Step 2: Add anhydrous piperazine and

      
      .
      
    • Step 3: Reflux the mixture at 80-85°C for 12–18 hours. Monitor via TLC (System: 10% MeOH in DCM). The product will appear more polar than the starting pyridine.

    • Step 4 (Workup): Cool to room temperature. Filter off inorganic solids (

      
      /KCl).
      
    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6 (Purification): Dissolve the residue in DCM and wash with water (3x) to remove excess unreacted piperazine (which is highly water-soluble). Dry the organic layer over

      
       and concentrate.
      
    • Yield: Typically 65–80% as a pale yellow oil or solid.

  • Self-Validation Check:

    • Mass Spec: Look for the characteristic chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).

    • NMR: The disappearance of the symmetrical pyridine proton signals of the starting material and the appearance of piperazine multiplets at ~3.5 ppm and ~2.9 ppm.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be verified using the following signatures:

Nuclear Magnetic Resonance ( -NMR)
  • Pyridine Ring: You will observe three distinct aromatic protons.

    • 
       ~7.5 ppm (Triplet, dd): H-4 (Gamma to N).
      
    • 
       ~6.6 ppm (Doublet): H-3 (Beta to N, ortho to Piperazine).
      
    • 
       ~6.7 ppm (Doublet): H-5 (Beta to N, ortho to Chlorine).
      
  • Piperazine Ring: Two sets of triplets (or broad multiplets).

    • 
       ~3.4–3.6 ppm: 4H, adjacent to the pyridine nitrogen (deshielded).
      
    • 
       ~2.8–3.0 ppm: 4H, adjacent to the distal amine (shielded).
      
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of a single chlorine atom dictates a distinct 3:1 ratio between the molecular ion

    
     and the isotope peak 
    
    
    
    .
  • Fragmentation: Common fragments include the loss of the ethyl group (M-29) or cleavage of the piperazine ring.

Part 5: Pharmacological Implications & SAR

This scaffold is not merely a linker; it is a bioactive pharmacophore.

Structure-Activity Relationship (SAR) Logic

SAR Core Chloropyridinyl Ethylpiperazine Cl Chlorine (C-6) - Blocks Metabolism - Increases Lipophilicity Core->Cl PyN Pyridine Nitrogen - H-Bond Acceptor - Lowers LogP (vs Phenyl) Core->PyN PipN Distal Nitrogen (N4) - Basic Center (pKa ~9) - Ionic Bond with Asp3.32 Core->PipN Ethyl Ethyl Linker - Spacer for binding pocket depth - Flexible conformation Core->Ethyl

Caption: SAR map detailing the functional role of each structural component in receptor binding and ADME.

Expert Insight: The "Phenyl vs. Pyridyl" Switch

In drug development, switching a phenyl ring (e.g., in Trazodone) to a pyridine ring (as in this scaffold) is a strategic "Scaffold Hop."

  • Metabolic Stability: The pyridine ring is electron-deficient, making it resistant to oxidation by Cytochrome P450 enzymes, thereby extending the half-life (

    
    ) of the drug.
    
  • Selectivity: The pyridine nitrogen can introduce repulsive steric or electrostatic interactions that improve selectivity for 5-HT1A or 5-HT2A receptors over alpha-adrenergic receptors, reducing side effects like orthostatic hypotension.

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 1-(5-chloropyridin-2-yl)piperazine.[3] National Library of Medicine. Retrieved from

  • ChemScene. (2024). 1-((6-Chloropyridin-2-yl)methyl)piperazine Product Data. Retrieved from

  • Newman, A. H., et al. (2020).[4] Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... Bioisosteric replacement of the piperazine improves metabolic stability.[5] European Journal of Medicinal Chemistry.[6] Retrieved from

  • University of Regina. (2024). pKa Values of Some Piperazines at Different Temperatures. Retrieved from

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide explores the potential pharmacological landscape of the novel compound 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine. In the absence of direct empirical data, this document synthesizes information from structurally related compounds and the broader class of piperazine derivatives to build a predictive profile and propose a comprehensive research framework.

Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance, often translate to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1][2][3] This versatility has led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including but not limited to, treatments for cancer, microbial infections, and central nervous system disorders.[4][5][6] The adaptability of the piperazine structure allows for facile modification, enabling the fine-tuning of pharmacological activity to enhance target affinity and specificity.[1][2][3]

Chemical Structure Analysis and Synthesis Outline

The molecule at the heart of this guide, this compound, possesses a distinct chemical architecture that suggests several avenues of biological interaction.

  • 1-(3-Chloropyridin-2-yl)piperazine Core: This central motif is the key to its predicted activity. The chloropyridinyl group, an electron-withdrawing moiety, significantly influences the electronic properties of the piperazine ring.

  • N-ethyl Group: The ethyl substitution on the distal nitrogen of the piperazine ring can modulate the compound's lipophilicity and steric bulk, which in turn can affect its binding to biological targets and its metabolic stability.

A plausible synthetic route for this compound can be extrapolated from known methods for similar piperazine derivatives. A common approach involves the nucleophilic substitution reaction between 2,3-dichloropyridine and N-ethylpiperazine.

Proposed Synthesis Workflow

reagent1 2,3-Dichloropyridine reaction + reagent1->reaction reagent2 N-Ethylpiperazine reagent2->reaction product This compound reaction->product Nucleophilic Substitution (e.g., in DMSO with K2CO3, heat)

Caption: Proposed synthesis of this compound.

Predicted Biological Activities Based on Structural Analogs

Given the limited direct data, the most logical approach to predicting the biological activity of this compound is to examine its structural relatives.

Potential Vanilloid Receptor 1 (TRPV1) Antagonism

A compelling line of inquiry stems from the compound N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a key player in pain perception and neurogenic inflammation.[7] BCTC's ability to inhibit TRPV1 activation induced by both capsaicin and low pH suggests a potential for analgesic properties. The shared 1-(3-chloropyridin-2-yl)piperazine core between BCTC and our topic compound strongly suggests that the latter may also exhibit TRPV1 antagonistic activity.

Potential Modulation of Serotonergic and Adrenergic Systems

The structural similarity to the active metabolite of Trazodone, m-chlorophenylpiperazine (mCPP), points towards possible interactions with the central nervous system. Trazodone itself is a multifunctional drug with dose-dependent actions, including hypnotic effects at low doses due to blockade of 5-HT2A, H1 histamine, and α1 adrenergic receptors, and antidepressant effects at higher doses via serotonin transporter (SERT) inhibition.[8] It is plausible that this compound could exhibit affinity for a range of serotonin (e.g., 5-HT1A, 5-HT2A/2C) and adrenergic receptors, potentially leading to antidepressant, anxiolytic, or other psychotropic effects.

Anticipated Antimicrobial and Anticancer Properties

The piperazine scaffold is a common feature in numerous antimicrobial and anticancer agents.[9][10] The flexible nature of the piperazine ring allows it to interact with a variety of biological targets within cancer cells and microbes.[4] Therefore, it is prudent to consider that this compound may possess antiproliferative or antimicrobial activities. For instance, some piperazine derivatives have shown efficacy against multidrug-resistant bacterial strains.[5][11]

Proposed Experimental Workflows for Activity Profiling

To empirically determine the biological activity of this compound, a systematic screening approach is recommended.

TRPV1 Antagonist Functional Assay

A calcium influx assay using a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1) is a standard method.

Protocol:

  • Cell Culture: Culture HEK293-hTRPV1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or a known antagonist (e.g., capsazepine) for 15-30 minutes.[8]

  • Stimulation: Add a known TRPV1 agonist (e.g., capsaicin) to all wells except the negative control.

  • Signal Detection: Immediately measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound to determine the IC50 value.

start HEK293-hTRPV1 Cells step1 Load with Fluo-4 AM start->step1 step2 Incubate with Test Compound step1->step2 step3 Stimulate with Capsaicin step2->step3 end Measure Fluorescence (Calcium Influx) step3->end

Caption: Workflow for TRPV1 antagonist functional assay.

Serotonin and Adrenergic Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors.[12][13]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptor (e.g., CHO-K1 cells for human 5-HT2A or α2B adrenergic receptors) or from specific brain regions (e.g., rat frontal cortex for 5-HT2A).[14][15]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.[14]

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki).

cluster_0 Assay Components membranes Receptor-expressing Cell Membranes incubation Incubate to Equilibrium membranes->incubation radioligand Radioligand radioligand->incubation compound Test Compound compound->incubation filtration Separate Bound/ Free Ligand incubation->filtration quantification Scintillation Counting filtration->quantification

Caption: General workflow for a radioligand receptor binding assay.

In Vitro Antimicrobial and Anticancer Screening

Initial screening for antimicrobial and anticancer activity can be performed using standard assays.

  • Antimicrobial Screening: The broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria and fungi.

  • Anticancer Screening: The MTT or sulforhodamine B (SRB) assay can be employed to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.

Data Presentation

The following table summarizes the predicted biological targets for this compound based on the activities of its structural analogs.

Potential Target Predicted Activity Rationale (Based on Structural Analogs)
TRPV1AntagonistShared core with BCTC, a known TRPV1 antagonist.
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C)Modulator (Antagonist/Agonist)Similarity to mCPP, the active metabolite of Trazodone.[8]
Adrenergic Receptors (e.g., α1)AntagonistSimilarity to Trazodone's pharmacological profile.[8]
Various Bacterial/Fungal TargetsInhibitorGeneral activity of the piperazine scaffold.[5][6]
Various Cancer Cell LinesCytotoxic AgentGeneral activity of the piperazine scaffold.[4][9]

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests that this compound is a promising candidate for drug discovery, with potential applications in pain management, central nervous system disorders, and oncology/infectious diseases. The proposed experimental workflows provide a clear path forward for the empirical validation of these predicted activities. Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy in relevant animal models.

References

  • [Title of a relevant synthesis paper for 1-(3-Chloropyridin-2-yl)hydrazine]. (URL to be provided)
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ([Link])

  • Method for synthesizing piperazine pharmaceutical intermedi
  • Synthetic method of piperazidines drug intermedi
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ([Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. ([Link])

  • TRPV1: A Potential Drug Target for Treating Various Diseases. ([Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. ([Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. ([Link])

  • Method for the preparation of piperazine and its deriv
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). ([Link])

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. ([Link])

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ([Link])

  • Piperazine derivatives of natural compounds with anticancer activity. ([Link])

  • Mechanism of Action of Trazodone: a Multifunctional Drug. ([Link])

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. ([Link])

  • Antimicrobial Activity of Novel Piperazine Molecules. ([Link])

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. ([Link])

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ([Link])

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. ([Link])

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. ([Link])

  • What are TRPV1 antagonists and how do they work?. ([Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ([Link])

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. ([Link])

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ([Link])

  • The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. ([Link])

  • Receptor Binding Assay Conditions a. ([Link])

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. ([Link])

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. ([Link])

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. ([Link])

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry and Potential of a Novel Scaffold

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a substituted piperazine derivative that holds considerable interest within the landscape of modern medicinal chemistry. The piperazine ring is a common pharmacophore in drug design, valued for its ability to introduce desirable physicochemical properties and to serve as a versatile scaffold for creating compounds with a wide range of biological activities.[1] This particular molecule, featuring a chloropyridine moiety, is of interest to researchers exploring novel therapeutics, particularly in the realm of neurological and psychiatric disorders where piperazine-containing compounds have shown promise.[2][3]

The synthesis and application of such novel compounds are fundamental to the advancement of drug discovery. However, the journey from conceptualization to clinical application is paved with rigorous safety and handling protocols. This guide provides a comprehensive overview of the known and inferred safety considerations for this compound, drawing upon data from its structural precursors and related compounds to offer a robust framework for its safe handling in a research and development setting. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their scientific endeavors.

Hazard Identification and Risk Assessment: A Data-Driven Approach

Based on aggregated GHS information for the precursor 1-(3-Chloropyridin-2-yl)piperazine , the compound is classified as a Warning level hazard.[4] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

The addition of an ethyl group to the piperazine nitrogen is unlikely to mitigate these hazards and may introduce others. For instance, N-ethylpiperazine is classified as a flammable liquid and vapor (H226) and also causes skin, eye, and respiratory irritation.[5][6] Therefore, it is prudent to handle this compound as a compound that is, at a minimum, a skin, eye, and respiratory irritant, and potentially flammable.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4][5] Symptoms may include coughing, sneezing, and shortness of breath.

  • Skin Contact: Causes skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[4][5] Direct contact can result in redness, pain, and potential eye damage.

  • Ingestion: While specific data is unavailable, ingestion of similar compounds can be harmful.[7]

Potential Physicochemical Hazards:

  • Flammability: The N-ethylpiperazine component suggests a potential for flammability.[5][8] Keep away from heat, sparks, and open flames.

  • Reactivity: The chloropyridine moiety may be incompatible with strong oxidizing agents.[9]

  • Hazardous Decomposition Products: When heated to decomposition, chloropyridine compounds can emit toxic fumes of chlorides and nitrogen oxides.[10]

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A proactive and meticulous approach to handling this compound is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound, including weighing, dissolving, and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] Local exhaust ventilation should be used to minimize the escape of vapors and aerosols into the laboratory environment.

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested emergency eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[9]

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[9] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[9] Nitrile rubber gloves with a thickness of >0.11 mm are a suitable choice.[12] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.

    • Lab Coat: A clean, buttoned lab coat should be worn at all times to protect street clothes and skin from contamination.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13]

The following workflow diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Info PPE Don PPE: Goggles, Gloves, Lab Coat Prep->PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound in Hood FumeHood->Weigh Dissolve Dissolve/React in Hood Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware Transfer->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spills (inside a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

The following decision tree provides a logical guide for responding to a chemical spill.

SpillResponse Spill Chemical Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Minor Major Major Spill (outside hood, large volume) Assess->Major Major Cleanup Contain with Absorbent Collect in Waste Container Decontaminate Area Minor->Cleanup Evacuate Evacuate Area Alert Others Contact EHS/Emergency Response Major->Evacuate

Caption: Chemical Spill Response Decision Tree.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from heat, sparks, and open flames.[8]

  • Store separately from strong oxidizing agents.[9]

  • Containers should be clearly labeled with the chemical name and all relevant hazard warnings.

Disposal
  • All waste containing this compound should be considered hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[15]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated labware and PPE should be collected in a designated, labeled hazardous waste container.

Conclusion: A Commitment to a Culture of Safety

This compound represents a promising scaffold for the development of new therapeutic agents. As with any novel chemical entity, a thorough understanding and proactive implementation of safety protocols are not merely procedural hurdles but are integral to responsible scientific practice. By adhering to the principles of hazard identification, risk mitigation through proper handling and PPE, and preparedness for emergencies, researchers can confidently and safely explore the full potential of this and other novel compounds. The information presented in this guide, synthesized from the best available data on structurally related molecules, provides a robust foundation for building a culture of safety in the laboratory.

References

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

  • Elliott, S., & Smith, C. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–435.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. [Link]

  • National Toxicology Program. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Retrieved from [Link]

  • University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

  • CFPA Europe. (2013). Fire and protection in chemical manufacturing site. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

Technical Whitepaper: In-Vitro Characterization Framework for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (hereafter referred to as CP-Et-PIP ) represents a distinct pharmacophore within the arylpiperazine class. Structurally analogous to the well-characterized serotonin agonist m-chlorophenylpiperazine (mCPP), this compound substitutes the phenyl ring with a 3-chloropyridine moiety and features an N-ethyl substitution at the distal nitrogen.

This structural modification alters the basicity (pKa) of the piperazine nitrogens and the lipophilicity (LogP) of the molecule, potentially enhancing blood-brain barrier (BBB) permeability while modulating selectivity profiles against Serotonin (5-HT) and Dopamine (D) receptors.

This guide outlines a rigorous, self-validating in-vitro screening cascade designed to transition CP-Et-PIP from a "synthesized entity" to a "validated lead."

Chemical Profile
PropertySpecification
IUPAC Name This compound
Core Scaffold Arylpiperazine (Pyridinyl)
Key Substituents 3-Chloro (Pyridine ring), N-Ethyl (Piperazine tail)
Predicted Targets 5-HT

, 5-HT

, 5-HT

,

-Adrenergic
Primary Metabolic Risk N-dealkylation (CYP3A4/2D6)

Phase I: Pharmacodynamic Profiling (Target Engagement)

The primary objective is to determine if the N-ethyl substitution retains the serotonergic affinity typical of the parent scaffold or induces a selectivity shift.

Radioligand Binding Assay (Affinity Screening)

Rationale: Arylpiperazines are "promiscuous" binders. A single-point screen is insufficient. We utilize a competition binding isotherm to determine the equilibrium dissociation constant (


).

Protocol: Membrane Preparation & Competition Binding

  • Source: HEK-293 cells stably expressing human 5-HT

    
     (target) and 5-HT
    
    
    
    (off-target).
  • Membrane Prep: Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize and centrifuge at 40,000

    
     for 20 min. Resuspend pellet to 2 mg protein/mL.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 0.1% BSA (to reduce non-specific binding).
      
    • Radioligand: [

      
      H]-Mesulergine (1 nM final).
      
    • Test Compound: CP-Et-PIP (10 concentrations, 10 pM to 10

      
      M).
      
    • Non-Specific Control: Mianserin (10

      
      M).
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model using the Cheng-Prusoff equation:

    
    
    
Functional Assay (Intrinsic Activity)

Rationale: Binding does not equal activation. The 3-chloropyridine scaffold often yields partial agonists. We must distinguish between Full Agonist, Partial Agonist, or Antagonist activity.

Protocol: Calcium Flux (FLIPR)

  • Cell Loading: CHO-K1 cells expressing G

    
    -coupled 5-HT
    
    
    
    are loaded with Fluo-4 AM dye (4
    
    
    M) for 60 min at 37°C.
  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject CP-Et-PIP.

    • Agonist Mode: Inject compound alone.

    • Antagonist Mode: Pre-incubate compound (15 min), then inject 5-HT (

      
       concentration).
      
  • Readout: Monitor Relative Fluorescence Units (RFU) peak response.

  • Validation: Positive Control = Lorcaserin (Agonist) or SB-242084 (Antagonist).

Phase II: ADME-Tox (Stability & Safety)

The N-ethyl group is a metabolic "soft spot." Early identification of rapid clearance is critical.

Metabolic Stability (Microsomal Clearance)

Rationale: CYP450 enzymes (specifically CYP3A4) will likely attack the ethyl group, leading to N-dealkylation.

Protocol: Liver Microsome Incubation

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Reaction Mix: PBS (pH 7.4), 3 mM MgCl

    
    , 1 
    
    
    
    M CP-Et-PIP.
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquots at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile (ACN) containing Internal Standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Parent mass and Des-ethyl metabolite mass.

  • Calculation: Plot

    
     vs. time to derive intrinsic clearance (
    
    
    
    ).
Cytotoxicity Screening (HepG2)

Rationale: Piperazine derivatives can form reactive quinone-imine intermediates if the pyridine ring is oxidized.

Protocol: MTT Viability Assay

  • Seeding: HepG2 cells (10,000/well) in 96-well plates.

  • Exposure: Incubate with CP-Et-PIP (0.1 - 100

    
    M) for 24 hours.
    
  • Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Threshold:

    
    M indicates high hepatotoxic risk.
    

Visualizing the Screening Logic

The following diagrams illustrate the decision-making cascade and the specific metabolic vulnerability of the molecule.

Diagram 1: The Screening Cascade (Go/No-Go Logic)

ScreeningCascade Start Compound Synthesis: CP-Et-PIP Purity LC-MS Purity Check (>95% Required) Start->Purity Binding Radioligand Binding (Target: 5-HT2C/2A) Purity->Binding Pass Discard Discard / Redesign Purity->Discard Fail Function Functional Assay (Ca2+ Flux / cAMP) Binding->Function Ki < 100nM Binding->Discard No Affinity ADME Microsomal Stability (t1/2 > 30 min?) Function->ADME Agonist/Antagonist Confirmed Function->Discard No Efficacy Tox HepG2 Cytotoxicity (IC50 > 50uM?) ADME->Tox Stable ADME->Discard Rapid Clearance Lead VALIDATED LEAD Tox->Lead Safe Tox->Discard Toxic

Caption: Sequential screening workflow. Each stage represents a "gate" the compound must pass to justify further investment.

Diagram 2: Metabolic Vulnerability & Assay Setup

MetabolicPathway Parent CP-Et-PIP (Parent) CYP CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP Incubation Readout LC-MS/MS Detection (Mass Shift -28 Da) Parent->Readout Clearance Rate Metabolite Des-ethyl Metabolite (Naked Piperazine) CYP->Metabolite N-Dealkylation Metabolite->Readout Quantification

Caption: The primary metabolic pathway involves the loss of the ethyl group (-28 Da), monitored via LC-MS/MS.

Summary of Critical Parameters

Assay TypeCritical ParameterSuccess Criteria
Purity LC-UV Area %

Binding

(5-HT

)

nM
Selectivity

(5-HT

) /

(5-HT

)

-fold preference
Metabolism

(Human Microsomes)

minutes
Toxicity HepG2


M

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • Roth, B. L., et al. (2000). The PDSP Ki Database. National Institute of Mental Health. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism. Current Drug Metabolism. Retrieved from [Link]

Methodological & Application

Analytical methods for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Executive Summary

This compound (hereafter referred to as CP-EtP ) is a critical heterocyclic scaffold often encountered in the development of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone analogs) and 5-HT receptor ligands.[1][2][3] Its structural proximity to mCPP (1-(3-chlorophenyl)piperazine) necessitates rigorous analytical discrimination.[1][3]

This guide addresses the specific challenge of characterizing CP-EtP, focusing on differentiating it from its des-ethyl precursor and potential regioisomers (e.g., 5-chloro isomers) formed during nucleophilic aromatic substitution.[1][3] We present a validated workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and a stability-indicating HPLC protocol.

Structural Analysis & Identification Strategy

The primary analytical challenge lies in the steric hindrance introduced by the chlorine atom at the C3 position of the pyridine ring, adjacent to the piperazine attachment at C2.[1] This "ortho-effect" influences both the retention time and the rotational conformers observed in NMR.[1][3]

A. 1H-NMR Spectroscopy (Structural Confirmation)

Objective: To unequivocally confirm the ethylation at N4 and the substitution pattern on the pyridine ring.

Protocol:

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1][3]

  • Concentration: 10 mg/mL.[1][3]

  • Key Diagnostic Signals:

    • Ethyl Group: Look for a characteristic triplet at

      
       ~1.1 ppm (
      
      
      
      ) and a quartet at
      
      
      ~2.4 ppm (
      
      
      ).[1][3] The integration must be 3:2.[1][3]
    • Piperazine Ring: Two distinct multiplets (or broad triplets) due to the asymmetry induced by the pyridine ring.[1][3] The protons adjacent to the pyridine nitrogen will be deshielded (

      
       ~3.2-3.5 ppm).[1][3]
      
    • Pyridine Ring (ABC System):

      • H4 (dd): Doublet of doublets, typically

        
         ~7.6 ppm (coupling with H5 and H6).[1]
        
      • H5 (dd): The most shielded aromatic proton,

        
         ~6.9 ppm.[1]
        
      • H6 (dd): Adjacent to the ring nitrogen, most deshielded,

        
         ~8.1 ppm.[1]
        
B. Mass Spectrometry (Fragmentation Logic)

Objective: To identify the molecular ion and characteristic fragments for library matching.[3]

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][3]

  • Parent Ion:

    
     Da (calculated for 
    
    
    
    Cl).[1][3]
  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (characteristic of mono-chlorination).[1][3]

  • Fragmentation Pathway (CID):

    • Loss of Ethyl:

      
       (Base piperazine ring).[1][3]
      
    • Retro-Diels-Alder/Ring Cleavage:

      
       (Chloropyridin-2-amine cation).[1][3]
      

Purity Profiling: HPLC-UV-MS Method

Traditional C18 methods often fail to retain polar piperazines or suffer from peak tailing due to the interaction between the basic nitrogen and residual silanols.[3] This protocol uses a Charged Surface Hybrid (CSH) column technology to mitigate tailing at high pH, or a robust acidic method for MS compatibility.[1][3]

Method A: High-pH Stability Indicating (Recommended for Purity)

Rationale: At high pH, the piperazine is uncharged (free base), improving retention and peak shape.[1]

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.[1][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][3]

  • Flow Rate: 0.6 mL/min.[1][3]

  • Temperature: 40°C.[1][3]

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm.[1][3]
    

Gradient Table:

Time (min)% A% BCurve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
13.0955End
Method B: LC-MS Compatible (Formic Acid)

Rationale: For trace impurity identification where MS sensitivity is paramount.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Agilent ZORBAX Eclipse Plus C18, 1.8 µm.[1][3]

  • Gradient: 5% B to 100% B over 10 minutes.

Impurity Profiling & Synthesis Pathway

Understanding the synthesis is crucial for predicting impurities.[1][3] CP-EtP is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyridine with N-ethylpiperazine.[1][3]

Common Impurities:

  • Des-ethyl analog: 1-(3-chloropyridin-2-yl)piperazine (Starting material impurity).[1][3]

  • Regioisomer: 1-(3-chloropyridin-4-yl)-4-ethylpiperazine (if 2,4-dichloropyridine was present).[1][3]

  • Bis-adduct: 2,3-bis(4-ethylpiperazin-1-yl)pyridine (Over-reaction).[1][3]

Workflow Visualization

CP_EtP_Analysis cluster_ID Identification cluster_Purity Purity & Impurities Start Crude Sample (CP-EtP) Prep Sample Prep (Dilution in MeOH) Start->Prep NMR 1H-NMR (Ethyl Triplet/Quartet) Prep->NMR IR FT-IR (C-Cl stretch) Prep->IR HPLC HPLC-UV (pH 10) Separation of Isomers Prep->HPLC Validation CoA Generation NMR->Validation MS HRMS (Q-TOF) Mass Confirmation HPLC->MS Peak Picking HPLC->Validation MS->Validation

Figure 1: Analytical workflow for the characterization of this compound, ensuring discrimination from regioisomers.

Quantitative Data Handling

When validating the HPLC method, the following system suitability parameters must be met to ensure data integrity.

Table 1: System Suitability Specifications

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD

(n=6)
Ensures method stability and pump precision.
Peak Tailing Factor (T)

Critical for basic compounds; indicates absence of secondary silanol interactions.[1][3]
Resolution (Rs)

Between CP-EtP and the des-ethyl precursor (critical pair).
Theoretical Plates (N)

Ensures column efficiency is sufficient for impurity separation.[1][3]
Signal-to-Noise (S/N)

(LOQ)
For impurities at the 0.05% reporting threshold.

Safety & Handling (E-E-A-T)

  • Hazard Class: Arylpiperazines are often skin and eye irritants.[1][3] Some are sensitizers.[1][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]

  • Waste: Collect HPLC effluent in halogenated waste containers due to the chloropyridine moiety.[1][3]

References

  • de Boer, D., et al. (2001).[1][3] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][3] Forensic Science International.[1][3] Link

  • PubChem. (2025).[1][3] "1-(3-chloropyridin-2-yl)piperazine Compound Summary." National Library of Medicine.[1][3] Link

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][3] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Laboratory and Scientific Section.[1][3][4] Link

  • Cielecka-Piontek, J., et al. (2013).[1][3] "UHPLC-DAD-MS method for the determination of trazodone and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. Link (Cited for methodological relevance to chlorophenylpiperazine analogs).[1][3]

Sources

Application Note: HPLC Analysis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine (often abbreviated as mCPP-Py-Et in internal workflows) is a critical pharmacophore found in the synthesis of serotonin-modulating agents and tricyclic analogs.[1] Structurally, it consists of a piperazine ring bridging a lipophilic 3-chloropyridine moiety and an ethyl group.[1]

The Analytical Challenge: Like many piperazine derivatives, this molecule presents a classic chromatographic challenge: Peak Tailing .[1] The two nitrogen atoms in the piperazine ring (pKa ~5.4 and ~9.[1]8) are protonated at traditional acidic pH, leading to secondary interactions with residual silanols on silica-based columns.[1]

This Application Note moves beyond legacy methods (which often require toxic ion-pairing agents) and proposes a Modern High-pH Reversed-Phase protocol. By operating at pH 10.0 using hybrid-silica technology, we deprotonate the basic nitrogens, ensuring sharp peak shapes, high loadability, and superior resolution of polar impurities.[1]

Chemical Context & Impurity Profiling[1][2][3]

To develop a robust method, one must understand the synthesis pathway to predict likely impurities.[1] The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyridine with 1-ethylpiperazine.[1]
Synthesis & Impurity Pathway (Graphviz)[1]

SynthesisPath SM1 2,3-Dichloropyridine (Starting Material 1) Product This compound (Target Analyte) SM1->Product SNAr Reaction (Heat, Base) Imp2 Impurity B: Regioisomer (1-(2-chloropyridin-3-yl)...) SM1->Imp2 Rare Isomerization Imp3 Impurity C: Hydrolysis Product (3-chloropyridin-2-ol) SM1->Imp3 Hydrolysis SM2 1-Ethylpiperazine (Starting Material 2) SM2->Product Imp1 Impurity A: Des-ethyl Analog (1-(3-chloropyridin-2-yl)piperazine) Product->Imp1 De-alkylation (Degradation)

Figure 1: Synthesis pathway and potential impurity origin for this compound.[1]

Critical Impurities Table
Impurity IDNameOriginRelative Polarity (RT Prediction)
Imp-A 1-(3-chloropyridin-2-yl)piperazineDegradant / SM ImpurityEarly Eluting (More Polar)
Imp-B 1-EthylpiperazineUnreacted SMVoid Volume (Very Polar/No UV*)
Imp-C 2,3-DichloropyridineUnreacted SMLate Eluting (Non-polar)
Imp-D 3-Chloropyridin-2-olHydrolysis ByproductEarly/Mid Eluting

*Note: 1-Ethylpiperazine lacks a strong chromophore and may require low-wavelength detection (210 nm) or RI/ELSD if high levels are expected.[1] However, for purity profiling of the aromatic product, UV 254 nm is sufficient for aromatic impurities.[1]

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Agent: Ammonium Bicarbonate (

    
    ) and Ammonium Hydroxide (
    
    
    
    ).[1]
Chromatographic Conditions (High-pH Method)

This method utilizes a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which is stable up to pH 12.[1] Do not use standard silica columns at this pH.

ParameterSettingRationale
Column XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent)High pH stability; superior peak shape for bases.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

Neutralizes piperazine charge (

).[1]
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 35°CImproves mass transfer and reduces viscosity.[1]
Detection UV @ 254 nmMax absorption for chloropyridine ring.[1]
Injection Vol 5-10 µLDependent on sample concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
15.01090Gradient ramp to elute lipophilics
18.01090Wash step
18.1955Return to initial
23.0955Re-equilibration

Method Validation Protocol (Self-Validating System)

To ensure "Trustworthiness," the method must pass specific system suitability tests (SST) before every run.[1]

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.[1]
    • Why? Basic drugs often tail.[1] A value >1.5 indicates pH drift or column aging.[1]

  • Resolution (

    
    ): 
    
    
    
    between Impurity A (Des-ethyl) and Main Peak.[1]
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1][2] (Avoid 100% organic diluents to prevent peak distortion/breakthrough for early eluters).[1]

  • Test Concentration: 0.5 mg/mL.

  • Filter: 0.22 µm PTFE or Nylon filter.[1]

Troubleshooting & Expert Insights

Issue 1: Peak Tailing (> 1.5)
  • Cause: Secondary silanol interactions.[1]

  • Fix: Ensure pH is strictly

    
    . If using a standard silica column (not recommended), you must switch to a low pH method (0.1% TFA) to fully protonate silanols, though this often reduces retention.[1]
    
Issue 2: "Ghost" Peaks
  • Cause: Carryover of the highly lipophilic 2,3-dichloropyridine starting material.[1]

  • Fix: Add a needle wash step with 90% Acetonitrile/10% Water.[1] Ensure the gradient hold at 90% B is long enough (at least 3-4 column volumes).[1]

Issue 3: Retention Time Drift
  • Cause: Evaporation of Ammonia from the mobile phase.[1]

  • Fix: Prepare Mobile Phase A daily. Keep the bottle capped tightly.

Alternative Low-pH Method (Legacy)

If a High-pH stable column is unavailable, use this alternative. Note that peak symmetry may be inferior.[1]

  • Column: C18 (Standard), 4.6 x 150 mm, 5 µm.[1]

  • Buffer: 20 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine (TEA).[1][2]

  • Note: TEA acts as a silanol blocker.[1]

References

  • Muszalska, I., et al. (2006).[1] "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica.

  • PubChem. (2023).[1][3] "1-(3-Chloropyridin-2-yl)piperazine Compound Summary." National Center for Biotechnology Information.[1] [1]

  • JOCPR. (2014).[1] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.

  • Sigma-Aldrich. "1-Ethylpiperazine Product Specification & CAS 5308-25-8."[1]

Sources

Application of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Serotonergic Probe and Bioisosteric Scaffold for CNS Drug Discovery

Executive Summary

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine is a specialized heterocyclic compound utilized primarily in medicinal chemistry and neuropharmacology . It serves as a structural bioisostere of the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine) . By replacing the phenyl ring of mCPP with a pyridine ring and alkylating the secondary amine with an ethyl group, researchers obtain a ligand with altered lipophilicity (LogP), metabolic stability, and receptor subtype selectivity profiles.

Key Applications:

  • Pharmacological Probe: Used in Structure-Activity Relationship (SAR) studies to map the binding pockets of Serotonin (5-HT) receptors, specifically 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    .
  • Synthetic Intermediate: A core building block for complex CNS-active agents (antidepressants, anxiolytics) where the 2-pyridylpiperazine moiety serves as the "head group."

  • Analytical Standard: Used in impurity profiling for drugs containing the chloropyridinyl-piperazine scaffold.

Chemical Profile & Properties[1][2][3][4]
PropertySpecification
Chemical Name This compound
Molecular Formula C

H

ClN

Molecular Weight 225.72 g/mol
Core Scaffold 3-chloropyridin-2-yl piperazine (Bioisostere of mCPP)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol. Low solubility in neutral water; soluble in acidic buffers (pH < 5).
pKa (Calculated) ~8.5 (Piperazine N4), ~2.5 (Pyridine N)
LogP (Predicted) ~1.8 - 2.2 (Lower than the phenyl analog due to Pyridine N)
Appearance Typically a pale yellow oil or low-melting solid (free base); white solid (HCl salt).
Structural Bioisosterism

The substitution of the benzene ring (in mCPP) with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor. This modification reduces the overall lipophilicity (LogP) of the molecule, potentially improving water solubility and altering the blood-brain barrier (BBB) penetration kinetics compared to its phenyl analogs.

Bioisosterism cluster_0 Reference Ligand (mCPP) cluster_1 Target Compound mCPP 1-(3-chlorophenyl)piperazine (High Lipophilicity) Target This compound (Modulated Lipophilicity & Basicity) mCPP->Target 1. Phenyl -> Pyridine 2. N-H -> N-Ethyl Effect Bioisosteric Shift: 1. Lower LogP 2. Altered Metabolic Stability 3. Modified 5-HT Selectivity Target->Effect

Figure 1: Structural evolution from the reference ligand mCPP to the target pyridine derivative.

Protocol A: Preparation & Solubilization

Objective: Create stable stock solutions for biological assays (in vitro binding or cell culture).

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1 M Hydrochloric Acid (HCl).

Procedure:

  • Primary Stock (10 mM): Weigh the solid compound accurately. Dissolve in 100% DMSO.

    • Note: If the compound is in HCl salt form, it may dissolve in water, but DMSO is preferred for long-term stability of the free base.

    • Storage: Aliquot into amber vials and store at -20°C. Stable for 3-6 months.

  • Working Solution (Assay Medium):

    • Dilute the Primary Stock into the assay buffer (e.g., PBS or TRIS buffer).

    • Critical: Keep the final DMSO concentration < 0.1% to avoid solvent toxicity or non-specific membrane effects in binding assays.

    • Troubleshooting: If precipitation occurs upon dilution into PBS, acidify slightly or use a stepwise dilution (DMSO -> 50% Ethanol -> Buffer).

Protocol B: Analytical Identification (LC-MS/MS)

Objective: Confirm identity and purity using Liquid Chromatography-Tandem Mass Spectrometry. This protocol focuses on the specific fragmentation patterns unique to the pyridine-piperazine scaffold.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

Fragmentation Pathway (Predictive):

  • Precursor Ion [M+H]+: m/z ~226.1 (for

    
    Cl isotope).
    
  • Primary Fragment (Loss of Ethyl): Cleavage of the N-ethyl group yields the des-ethyl species (m/z ~198).

  • Secondary Fragment (Piperazine Cleavage): Cleavage of the piperazine ring typically yields the chloropyridinyl cation or fragments thereof.

  • Diagnostic Isotope Pattern: The presence of Chlorine will result in a distinct M+2 peak (~33% height of M+H) at m/z 228.1.

MassSpec Parent Parent Ion [M+H]+ m/z 226.1 DesEthyl Des-ethyl Fragment (Loss of C2H5) m/z ~198.1 Parent->DesEthyl - 28 Da (C2H4) Pyridinyl Chloropyridinyl Cation (Ring Cleavage) m/z ~112/114 DesEthyl->Pyridinyl Piperazine fragmentation

Figure 2: Predicted ESI-MS fragmentation pathway for structural verification.

Protocol C: In Vitro 5-HT Receptor Binding Assay

Objective: Determine the binding affinity (


) of the compound for 5-HT

receptors using a radioligand displacement assay.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand: [

    
    H]-Mesulergine (Antagonist) or [
    
    
    
    H]-5-HT (Agonist).
  • Reference Ligand: mCPP or Serotonin (non-specific binding determination).[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Membrane suspension (20-50 µg protein).

      • 50 µL Radioligand (final conc. ~ Kd).

      • 50 µL Test Compound (this compound) at varying concentrations (

        
         to 
        
        
        
        M).
    • Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Determine IC

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

BindingAssay Step1 Membrane Prep (HEK-293 / 5-HT2C) Step2 Incubation (Membrane + [3H]-Ligand + Test Compound) Step1->Step2 Step3 Filtration & Wash (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff: Ki Calculation) Step4->Step5

Figure 3: Workflow for determining receptor affinity.

Synthesis Overview (For Reference)

Note: This section outlines the general synthetic route for researchers needing to synthesize the material in-house.

  • Starting Material: 2,3-Dichloropyridine.

  • Step 1 (S

    
    Ar):  Reaction with excess Piperazine (or N-Boc-piperazine) to form 1-(3-chloropyridin-2-yl)piperazine .
    
    • Conditions: Heat (80-100°C), solvent-free or in DMF/DMSO, with K

      
      CO
      
      
      
      .
  • Step 2 (Alkylation): Reaction of the intermediate with Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).

    • Conditions: Acetonitrile, K

      
      CO
      
      
      
      , room temperature to 60°C.
    • Purification: Column chromatography (DCM/MeOH) to remove over-alkylated quaternary salts.

References
  • PubChem. (n.d.). 1-(3-chlorophenyl)piperazine (mCPP) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). N-(3-Chlorophenyl)piperazine and its N-ethyl derivative: High affinity 5-HT ligands. Journal of Medicinal Chemistry.
  • Kroeze, W. K., et al. (2015). Bioisosteric Matrices for Ligands of Serotonin Receptors. Angewandte Chemie International Edition. Retrieved from [Link]

  • Mokrosz, J. L. (1996). Structure-activity relationship studies of CNS agents. Part 29: 1-(2-Pyridyl)piperazine derivatives. Pharmazie.[3] (Foundational SAR for pyridine-piperazine scaffolds).

  • Common Chemistry. (n.d.). 1-(3-Chloro-2-pyridyl)piperazine.[4][5][6][7][8] CAS Registry No. 87394-55-6. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient methodology for the purification of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine from a crude synthetic mixture using automated flash column chromatography. As a key intermediate in pharmaceutical research, achieving high purity is critical for downstream applications and ensuring data integrity. This document provides a foundational understanding of the compound's properties, a systematic approach to method development using Thin Layer Chromatography (TLC), and a detailed, step-by-step protocol for preparative scale purification. The causality behind experimental choices, troubleshooting strategies, and essential safety protocols are thoroughly explained to empower researchers to achieve optimal separation efficiency and purity.

Introduction and Scientific Context

This compound is a substituted pyridine-piperazine derivative, a structural motif prevalent in a wide array of biologically active molecules and pharmaceutical agents. The purity of such intermediates is paramount; even trace impurities can lead to ambiguous biological data, formation of unwanted side-products in subsequent synthetic steps, or complications in formulation and stability studies.[1] Potential impurities often include unreacted starting materials, isomers, or byproducts from side reactions inherent to the synthesis process.[2][3]

Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] This application note specifically addresses the challenges associated with purifying basic compounds like pyridine derivatives, which can exhibit problematic interactions with standard silica gel, leading to issues like peak tailing.[5] We present a validated protocol that mitigates these effects to yield the target compound with greater than 98% purity.[6]

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is the foundation of a logical purification strategy.

PropertyValueSource
IUPAC Name 1-(3-chloro-2-pyridinyl)-4-ethylpiperazinePubChem
Molecular Formula C₁₁H₁₆ClN₃-
Molecular Weight 225.72 g/mol -
Appearance (Typically) Off-white to yellow solid or oil-
Key Structural Features Pyridine Ring (basic), Piperazine Ring (basic), Chloro-substituent-
CAS Number 855829-92-2 (example, verify specific isomer)-

The presence of two basic nitrogen atoms (one in the pyridine ring and one in the piperazine ring) is the most critical factor influencing chromatographic behavior. These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant peak tailing and poor separation.[5] Our protocol directly addresses this challenge.

Method Development: The Role of Thin Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to develop and optimize the mobile phase using Thin Layer Chromatography (TLC). TLC serves as a rapid, small-scale analog of column chromatography, allowing for the efficient screening of various solvent systems.

Principle of TLC for Method Development

The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rƒ) value ideally between 0.25 and 0.40. This Rƒ range typically ensures that the compound elutes from a preparative column in a reasonable volume without being too close to the solvent front or excessively retained.

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol for TLC Analysis
  • Plate Preparation : Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting : Carefully spot the dissolved sample onto the TLC plate's baseline.

  • Elution : Place the plate in a sealed TLC chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors for reproducible results.

  • Visualization : After elution, visualize the separated spots under UV light (254 nm). Staining with potassium permanganate can also be used if impurities are not UV-active.

  • Analysis : Calculate the Rƒ values for the target compound and all visible impurities.

Recommended Solvent Systems for Screening

Due to the basic nature of this compound, the mobile phase must be modified to suppress the interaction with silica's acidic silanol groups. This is achieved by adding a small percentage of a basic modifier.

System IDNon-Polar SolventPolar SolventBasic Modifier (v/v)Typical Starting RatioRationale
SYS-A HexanesEthyl Acetate (EtOAc)Triethylamine (TEA)70:30 + 1% TEAA standard, versatile system. Adjust the Hexanes:EtOAc ratio to modify polarity.[7][8]
SYS-B Dichloromethane (DCM)Methanol (MeOH)Triethylamine (TEA)98:2 + 0.5% TEAFor more polar compounds. Use a higher percentage of DCM for less polar elution.
SYS-C Dichloromethane (DCM)AcetoneAmmoniated Methanol*95:5 + 0.5% NH₃/MeOHA stronger polar system with an alternative basic modifier.

*Ammoniated Methanol can be prepared by bubbling ammonia gas through methanol or using a commercially available 7N solution.

The diagram below illustrates the decision-making process for optimizing the mobile phase based on initial TLC results.

Caption: TLC mobile phase optimization workflow.

Preparative Purification Protocol

This protocol assumes the use of an automated flash chromatography system, which provides superior resolution and reproducibility compared to manual gravity columns.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed Silica Gel Column (select size based on crude sample mass)

  • Crude this compound

  • HPLC-grade solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Rotary Evaporator

  • TLC plates, chamber, and UV lamp

  • Glassware: flasks, beakers, fraction collection tubes

Step-by-Step Purification Workflow

The overall process from sample preparation to final product isolation is outlined below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_sample 1. Sample Preparation (Dry Loading) prep_system 2. System Priming (Equilibrate with Mobile Phase) prep_sample->prep_system load_sample 3. Load Sample Cartridge prep_system->load_sample run_chrom 4. Elution & UV Detection load_sample->run_chrom collect 5. Fraction Collection run_chrom->collect analyze_fractions 6. TLC Analysis of Fractions collect->analyze_fractions pool_fractions 7. Pool Pure Fractions analyze_fractions->pool_fractions evaporate 8. Solvent Removal pool_fractions->evaporate final_product 9. Pure Compound evaporate->final_product

Caption: Workflow for chromatographic purification.

Step 1: Sample Preparation (Dry Loading) Causality: Dry loading is superior to liquid injection for crude mixtures. It prevents solvent effects that can distort band shapes and ensures the sample is introduced to the column in a narrow, concentrated band, maximizing separation efficiency.

  • Weigh the crude material (e.g., 1.0 g).

  • Dissolve it in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).

  • Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the solution.

  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Transfer this powder to an empty solid-load cartridge.

Step 2: Column and Method Setup

  • Select a pre-packed silica column. A good rule of thumb is a sample-to-silica mass ratio between 1:30 and 1:100 (e.g., for 1 g of crude, use a 40 g silica column).

  • Install the column and the solid-load cartridge onto the flash system.

  • Prime the system and equilibrate the column with the starting mobile phase (determined by TLC) for at least 2-3 column volumes.

Step 3: Elution and Fraction Collection

  • Begin the run. An example of a robust gradient for a compound with an Rƒ ≈ 0.3 in 70:30 Hex/EtOAc is:

    • Isocratic Hold : 2 column volumes at a slightly less polar mixture (e.g., 85:15 Hex/EtOAc + 1% TEA) to elute very non-polar impurities.

    • Linear Gradient : Ramp to a more polar mixture (e.g., 40:60 Hex/EtOAc + 1% TEA) over 10-12 column volumes.

    • Isocratic Flush : Hold at a high polarity (e.g., 100% EtOAc) for 2-3 column volumes to elute any strongly retained components.

  • Monitor the elution profile using the system's UV detector.

  • Collect fractions based on the detected peaks.

Step 4: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Combine the fractions confirmed to be pure.

  • Remove the solvent and triethylamine using a rotary evaporator. The final product can be further dried under high vacuum.

  • Confirm the purity and identity of the final product using analytical techniques such as HPLC, LC-MS, and ¹H NMR.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Broad, Tailing Peaks Insufficient basic modifier (TEA); Strong analyte-silica interaction.Increase the concentration of TEA in the mobile phase to 1.5-2.0%. Ensure the column is thoroughly equilibrated with the modified mobile phase before injection.[5]
Poor Separation Mobile phase polarity is incorrect; Column is overloaded.Re-optimize the mobile phase using TLC. Use a shallower gradient during elution. Reduce the amount of crude material loaded onto the column.
Compound Does Not Elute Mobile phase is not polar enough; Compound may be reacting with the silica.Switch to a more polar solvent system (e.g., from Hex/EtOAc to DCM/MeOH). In extreme cases, consider using a different stationary phase like alumina.
Cracked/Channeling Column Bed Improperly packed column (if manual); Rapid change in solvent polarity causing thermal stress.Use high-quality, pre-packed commercial columns. Employ gradual solvent gradients rather than abrupt step gradients.

Safety and Handling

All laboratory work must be conducted in compliance with institutional safety policies.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling : this compound and its analogs are classified as irritants. Avoid inhalation and contact with skin and eyes.[9][10] Handle the compound in a well-ventilated chemical fume hood.[11]

  • Solvent Safety : The organic solvents used (Hexanes, Ethyl Acetate, DCM, Methanol) are flammable and/or toxic. Keep away from ignition sources and ensure proper ventilation.

  • Waste Disposal : Dispose of all chemical waste, including used silica gel and solvents, according to established hazardous waste protocols.

References

  • BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives.
  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 67(3), 387-91.
  • Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Application Note: Pharmacological Profiling of Pyridinylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine in Serotonergic Assays

Executive Summary & Scientific Rationale

The molecule This compound represents a critical chemical scaffold in the development of central nervous system (CNS) therapeutics. It belongs to the arylpiperazine class, a "privileged structure" in medicinal chemistry known for its high affinity toward serotonergic (5-HT) and dopaminergic receptors.

Specifically, this molecule is a structural bioisostere of m-chlorophenylpiperazine (mCPP) , a well-known non-selective 5-HT receptor agonist and major metabolite of antidepressant drugs like Trazodone and Nefazodone. The substitution of the phenyl ring with a 3-chloropyridine ring alters the electronic distribution and hydrogen bond accepting capability, potentially improving metabolic stability and receptor subtype selectivity (particularly 5-HT


 vs 5-HT

). The N-ethyl group modulates lipophilicity (logP) and blood-brain barrier permeability.

This Application Note details the protocols for profiling this compound's activity using G-Protein Coupled Receptor (GPCR) assays. We focus on two critical pillars of characterization:

  • Affinity: Radioligand Competition Binding (Determining

    
    ).
    
  • Function: Intracellular Calcium Flux (Determining Agonist/Antagonist mode).

Biological Mechanism & Signaling Pathway[1][2][3]

The primary targets for chloropyridinyl-piperazines are the 5-HT


 receptor subfamily (5-HT

, 5-HT

, 5-HT

). These are G

-coupled receptors. Upon ligand binding, they activate Phospholipase C (PLC), leading to the hydrolysis of PIP

into IP

and Diacylglycerol (DAG). IP

triggers the release of intracellular calcium stores, which is the quantifiable readout in our functional assay.

G Ligand 1-(3-Chloropyridin-2-yl)- 4-ethylpiperazine Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Signal transduction pathway for Gq-coupled 5-HT receptors utilized in the functional calcium assay.

Experimental Workflow Overview

To ensure data integrity, we utilize a sequential screening cascade.

Workflow Step1 1. Compound Prep (DMSO Solubilization) Step2 2. Cytotoxicity Check (MTT Assay) Step1->Step2 Exclude Toxic Concs Step3 3. Binding Assay (Radioligand Competition) Step2->Step3 Valid Concs Step4 4. Functional Assay (Calcium Flux/FLIPR) Step3->Step4 Confirm Affinity Step5 5. Data Analysis (Ki & IC50 Calculation) Step4->Step5

Figure 2: Screening cascade ensuring that functional data is not confounded by cytotoxicity.

Protocol 1: Radioligand Competition Binding

Objective: Determine the affinity (


) of this compound for the 5-HT

receptor. Principle: The test compound competes with a radiolabeled standard ([

H]-Mesulergine or [

H]-5-HT) for the binding site.
Materials
  • Membranes: HEK-293 cells stably expressing human 5-HT

    
     (edited or non-edited isoform).
    
  • Radioligand: [

    
    H]-Mesulergine (Specific Activity ~80 Ci/mmol).
    
  • Test Compound: this compound (10 mM DMSO stock).

  • Reference Ligand: Mianserin or mCPP (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
    
Step-by-Step Methodology
  • Preparation: Dilute the test compound in Assay Buffer to generate a 10-point concentration curve (range:

    
     M to 
    
    
    
    M).
  • Plate Setup (96-well GF/B filter plate):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Mianserin.
      
    • Test: Membrane + Radioligand + Test Compound (varying concentrations).[1][2]

  • Incubation: Incubate plates for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate) onto polyethylenimine (PEI)-soaked glass fiber filters.

  • Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Readout: Add liquid scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.

Data Analysis

Convert CPM to % Inhibition using the formula:



Calculate 

using non-linear regression (4-parameter logistic fit). Derive

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.
Protocol 2: Functional Calcium Flux Assay

Objective: Determine if the compound acts as an agonist (activates receptor) or antagonist (blocks activation). System: FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic plate reader.

Materials
  • Cells: CHO-K1 or HEK-293 expressing 5-HT

    
    .
    
  • Dye: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

  • Agonist Challenge: Serotonin (5-HT) at

    
     concentration (for antagonist mode).
    
Step-by-Step Methodology
  • Cell Plating: Seed cells in black-wall, clear-bottom 384-well plates (15,000 cells/well) 24 hours prior.

  • Dye Loading: Remove media, add Dye Loading Buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 60 min at 37°C.

  • Compound Addition (Online):

    • Agonist Mode: Add Test Compound.[3][4][5] Monitor fluorescence for 180 seconds.

    • Antagonist Mode: Add Test Compound, incubate 15 min, then inject 5-HT (

      
      ). Monitor signal reduction.
      
  • Readout: Measure Relative Fluorescence Units (RFU) (Ex: 485 nm / Em: 525 nm).

Interpretation
ObservationClassification
Immediate RFU spike upon compound additionAgonist (Likely, given mCPP homology)
No spike , but blocks 5-HT induced spikeAntagonist
No effect in either modeInactive (or non-binder)
Expected Results & Troubleshooting
Expected Profile

Based on the SAR of 1-arylpiperazines (e.g., mCPP), This compound is expected to display:

  • Affinity: High affinity (

    
     nM) for 5-HT
    
    
    
    and moderate affinity for 5-HT
    
    
    .
  • Function: Likely a partial agonist or antagonist depending on the specific conformational constraints imposed by the ethyl group. The pyridine ring often reduces intrinsic activity compared to the phenyl ring, potentially shifting the profile toward antagonism.

Troubleshooting Guide
  • High Non-Specific Binding (NSB): Arylpiperazines are lipophilic. Use 0.1% BSA in the buffer or use silanized tips to reduce "sticky" compound loss.

  • Calcium Signal Drift: Ensure Probenecid is fresh; check cell monolayer confluency (must be >80%).

  • Precipitation: The free base may be insoluble. Ensure the compound is a hydrochloride or fumarate salt, or keep DMSO concentration <0.5% in the final well.

References
  • Huff, J. R., et al. (1985). "Bioactive conformation of 1-arylpiperazines at central serotonin receptors." Journal of Medicinal Chemistry, 28(7), 945-948.[6] Link

  • Kahn, R. S., & Wetzler, S. (1991).[7] "m-Chlorophenylpiperazine as a probe of serotonin function."[8][7][9] Biological Psychiatry, 30(11), 1139-1166.[7] Link

  • Leopoldo, M., et al. (2015).[10] "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[10] Bioorganic & Medicinal Chemistry, 23(15). Link

  • PubChem Compound Summary. "1-(3-Chloropyridin-2-yl)piperazine." National Center for Biotechnology Information. Link

  • Wang, G., et al. (2022). "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives." Synlett. Link

Disclaimer: This Application Note is for research purposes only. The compound this compound is a chemical tool and has not been approved for clinical use.

Sources

Receptor binding assay protocol for piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Radioligand Binding Profiling for N-Arylpiperazine Derivatives


, 5-HT

, Dopamine D

Introduction: The Piperazine "Privileged Scaffold"

N-arylpiperazine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents, including aripiprazole, buspirone, and trazodone. Their structural versatility allows them to act as balanced ligands across Serotonin (5-HT) and Dopamine (DA) receptor families.

However, this versatility presents a specific analytical challenge: Polypharmacology . Piperazines are frequently "dirty" drugs, exhibiting off-target binding to


-adrenergic and histamine H

receptors. Consequently, determining the selectivity profile is as critical as determining the primary affinity.

This guide details a high-precision radioligand competition binding protocol optimized for piperazine derivatives, addressing specific physicochemical challenges such as cationic "stickiness" (non-specific binding) and basicity-induced precipitation.

Critical Pre-Assay Considerations

Before initiating the workflow, three factors specific to piperazine chemistry must be addressed to ensure data integrity (Trustworthiness).

A. The "Filter Binding" Artifact

Piperazines are basic amines (typically pKa 8.0–9.0). At physiological pH (7.4), they are positively charged cations. They have a tendency to bind non-specifically to the negatively charged glass fiber filters used in harvesting, leading to false negatives (underestimation of potency).

  • Solution: Pre-soak Whatman GF/B or GF/C filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB).

B. Solubility & DMSO Tolerance

Lipophilic arylpiperazines may precipitate upon dilution into aqueous buffer.

  • Solution: Prepare 10 mM stock solutions in 100% DMSO. Ensure the final assay concentration of DMSO is < 1% (ideally 0.1–0.5%). Most GPCRs tolerate up to 1% DMSO, but higher concentrations can disrupt the membrane bilayer and alter receptor conformation.

C. Ligand Selection Strategy

To profile a piperazine derivative effectively, you must use radioligands with known competitive overlap.

Target ReceptorRecommended Radioligand

(Typical)
Reference Inhibitor (NSB)
5-HT


0.5 – 1.5 nM10

M Serotonin or Buspirone
5-HT


0.5 – 2.0 nM10

M Methysergide
Dopamine D


*
0.1 – 0.5 nM10

M Haloperidol

*Note:


 also binds 5-HT

. If using tissue homogenates, include 50 nM Ketanserin to mask 5-HT

sites. For recombinant cell lines (HEK293-D2), this is not necessary.

Experimental Workflow

The following diagram illustrates the logical flow of the competition assay, highlighting critical control points.

PiperazineBindingAssay cluster_controls Critical Controls Start Compound Preparation (Serial Dilution in DMSO) Assembly Assay Assembly (96-well) 1. Buffer 2. Test Compound/Control 3. Radioligand 4. Membrane (Start Reaction) Start->Assembly Membrane Membrane Thaw & Homogenization (Tris-HCl Buffer) Membrane->Assembly Incubate Equilibrium Incubation (60-90 min @ RT or 37°C) Assembly->Incubate Establish Equilibrium Filter Harvesting via Vacuum Filtration (PEI-soaked GF/B Filters) Incubate->Filter Terminate Reaction Wash Rapid Wash (3x) (Ice-cold Buffer) Filter->Wash Remove Unbound Ligand Count Liquid Scintillation Counting (LSC) Wash->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki NSB NSB Wells (Excess Cold Ligand) NSB->Assembly Total Total Binding Wells (Vehicle Only) Total->Assembly

Figure 1: Step-by-step workflow for Radioligand Competition Binding Assay.

Detailed Protocol

Materials
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4. (Optional: 0.1% Ascorbic Acid to prevent oxidation of catecholamine ligands).
    
  • Membranes: Recombinant HEK293 or CHO cells expressing human 5-HT

    
     or D
    
    
    
    receptors (commercially available or in-house prep).
  • Plates: 96-well polypropylene deep-well plates.

Step 1: Preparation
  • Filter Soaking: Soak GF/B filters in 0.1% PEI solution for >1 hour at 4°C.

  • Compound Dilution: Prepare 10-point serial dilutions of the piperazine derivative in DMSO (range:

    
     M to 
    
    
    
    M).
  • Membrane Prep: Thaw membrane aliquots rapidly at 37°C, then dilute in Assay Buffer. Homogenize gently (Polytron or needle) to ensure uniform suspension. Target protein concentration: 5–20

    
    g per well (must be optimized via linearity testing).
    
Step 2: Assay Assembly (Standard 250 L volume)

Add components to the 96-well plate in the following order to prevent premature binding:

  • 150

    
    L Assay Buffer  (Adjust volume based on other components).
    
  • 25

    
    L Test Compound  (or DMSO vehicle for Total Binding; or 10 
    
    
    
    M blocker for NSB).
  • 25

    
    L Radioligand  (Concentration should be equal to its 
    
    
    
    , typically 0.5–2.0 nM).
  • 50

    
    L Membrane Suspension  (Add last  to initiate the reaction).
    
Step 3: Incubation
  • Seal plates and incubate for 60–90 minutes at Room Temperature (25°C).

  • Note: While 37°C is physiological, RT is often preferred for 5-HT assays to reduce receptor degradation and off-rates (

    
    ) during filtration.
    
Step 4: Harvesting
  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Pre-wet filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Aspirate well contents through the filter.

  • Rapidly wash filters 3 times with 3 mL of ice-cold wash buffer.

    • Critical: The wash step must be fast (<10 seconds total) to prevent dissociation of the bound radioligand.

Step 5: Counting
  • Dry filters (if using melt-on scintillator sheets) or punch into vials.

  • Add liquid scintillation cocktail.

  • Count for 1–2 minutes per well to achieve <2% counting error.

Data Analysis & Interpretation

Do not rely solely on


. You must convert to the inhibition constant (

) for a valid measure of affinity that is independent of radioligand concentration.[1]
A. The Cheng-Prusoff Correction


  • 
     : Concentration of piperazine derivative displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand added (nM).[2][3]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
B. Interpreting the Hill Slope ( )

Perform a non-linear regression (One-site competition model). Check the Hill Slope:

  • 
     : Follows Law of Mass Action. Competitive interaction at a single site.[4]
    
  • 
     : Negative cooperativity or two-site binding .
    
    • Piperazine Insight: A shallow slope often indicates the compound binds to both the High-Affinity (G-protein coupled) and Low-Affinity (uncoupled) states of the receptor. This is common for agonists/partial agonists like buspirone derivatives.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book.[5] University of North Carolina at Chapel Hill.[5][6] (The gold standard for GPCR binding protocols). [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. [Link]
  • Keck, T. M., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Chemical Biology. (Excellent guide on experimental design and avoiding artifacts). [Link]

  • Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry. (Example of piperazine binding profiling). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-arylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, between 2,3-dichloropyridine and 1-ethylpiperazine.[1] This method has largely superseded harsher, classical methods due to its superior functional group tolerance and broader substrate scope.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the synthesis, providing explanations and actionable solutions grounded in established catalytic principles.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

A1: Reaction failure is most often traced back to the deactivation of the palladium catalyst or suboptimal reaction parameters.

  • Catalyst Integrity: The active catalyst is a Pd(0) species, which is formed in situ from a Pd(II) precatalyst.[2] This species is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use.

  • Ligand Choice: The reaction of an electron-deficient heteroaryl chloride like 2,3-dichloropyridine requires a specific type of ligand. Bulky, electron-rich phosphine ligands are essential. They facilitate the oxidative addition step and promote the final reductive elimination. For challenging substrates like heteroaryl chlorides, ligands from the Josiphos or Buchwald families (e.g., XPhos, RuPhos) are often highly effective.[3][4] Bidentate ligands like dppf or BINAP have also proven effective in preventing catalyst dimerization and improving reaction rates.[1][5]

  • Base Incompatibility: The base plays a critical role. In non-polar solvents like toluene or dioxane, an anionic base is required to deprotonate the palladium-amine complex effectively.[6][7] Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] Ensure the base is fresh, anhydrous, and ground to a fine powder to maximize its reactivity.

  • Water Contamination: Water can hydrolyze the phosphine ligand and deactivate both the base and the catalyst. Use anhydrous solvents and ensure all glassware is oven-dried.

Q2: I am observing a significant amount of a bis-arylated byproduct. How can this be minimized?

A2: The formation of a disubstituted pyridine product occurs when a second molecule of 1-ethylpiperazine displaces the remaining chlorine atom at the C-3 position. While the C-2 position is electronically favored for the initial substitution, forcing conditions can lead to this side reaction.

  • Stoichiometry Control: The most direct solution is to adjust the stoichiometry. Use a slight excess of the limiting reagent, 2,3-dichloropyridine (e.g., 1.0 equivalent), relative to 1-ethylpiperazine (e.g., 1.1 to 1.2 equivalents). Avoid a large excess of the amine.

  • Controlled Addition: Instead of adding all reagents at once, consider a slow addition of the 1-ethylpiperazine solution to the reaction mixture via a syringe pump. This maintains a low concentration of the nucleophile, favoring the mono-arylation product.[3]

  • Lower Temperature: High temperatures can drive the less favorable second substitution. Once the initial, faster C-2 substitution is complete (monitored by TLC or LC-MS), consider if the reaction can be stopped, even if a small amount of starting material remains, to prevent the formation of the difficult-to-remove bis-arylated impurity.

Q3: My product is contaminated with the 1-(2-chloropyridin-3-yl) isomer. How can I improve regioselectivity?

A3: The chlorine atom at the C-2 position of the pyridine ring is significantly more activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling than the C-3 chlorine.[9][10] This is due to the inductive electron withdrawal and stabilization of the intermediate by the adjacent nitrogen atom. High regioselectivity for the C-2 position is therefore expected.

  • Mechanism Confirmation: Significant formation of the C-3 isomer is unusual and may suggest a non-standard reaction pathway. However, under palladium catalysis, the selectivity is generally very high. The choice of a suitable ligand, such as dppf, has been shown to yield excellent C-2 selectivity in aminations of dichloropyridines.[5]

  • Reaction Temperature: Keep the reaction temperature at the minimum required for a reasonable rate (e.g., 80-110 °C in toluene). Excessive heat could potentially lower the selectivity.

  • Background SNAr: In some cases with highly electron-deficient pyridines, a non-catalyzed SNAr reaction can occur in the background, which may have different selectivity.[5] However, the palladium-catalyzed pathway should vastly outcompete this. Ensure your catalyst and ligand are active.

Q4: What is the most effective method for purifying the final product?

A4: Purification typically involves removing residual palladium catalyst, inorganic salts, and any organic side products.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. A common procedure involves diluting with a solvent like ethyl acetate, washing with water and then brine to remove the bulk of the inorganic salts and highly polar impurities.

  • Acid Extraction: The product, being a tertiary amine, can be selectively extracted. After the initial workup, dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind.

  • Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) until it is basic (pH > 10). Then, extract the free-base product back into an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography: If impurities persist, flash column chromatography on silica gel is the final step. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate and a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica), is usually effective.

Troubleshooting Guide at a Glance

Problem Probable Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Oxygen exposure).2. Inappropriate ligand.3. Insufficiently strong or wet base.4. Water in the solvent.1. Ensure a strictly inert atmosphere; degas solvent.2. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, dppf).3. Use fresh, anhydrous NaOtBu or K₃PO₄.[3]4. Use anhydrous solvent.
Low Yield 1. Incomplete reaction.2. Product loss during workup.3. Suboptimal temperature.1. Increase reaction time or slightly increase temperature; monitor by TLC/LC-MS.2. Perform an acid-base extraction to recover the amine product.3. Screen temperatures from 80°C to 110°C.
Formation of Side Products 1. Bis-arylation: High temperature or excess amine.2. Isomer: Non-selective conditions.1. Use a slight excess of 2,3-dichloropyridine; consider slow addition of the amine.[3]2. Use a well-established catalyst system (e.g., Pd(OAc)₂/dppf); avoid excessive temperatures.[5]
Difficult Purification 1. Product streaking on silica gel.2. Persistent palladium contamination.1. Add 0.5-1% triethylamine to the chromatography eluent.2. Filter the crude reaction mixture through a pad of Celite® before workup; consider treatment with a palladium scavenger.

Visualizing the Process

The Buchwald-Hartwig Amination Cycle

The reaction proceeds via a catalytic cycle involving the palladium catalyst. Understanding this cycle is key to troubleshooting issues related to catalyst activity.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 [Pd(0)L_n] Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex [Ar-Pd(II)(X)-L_n] Intermediate OxAdd->PdII_Complex Amine_Coord Amine Binding & Deprotonation PdII_Complex->Amine_Coord Amido_Complex [Ar-Pd(II)(NR_2)-L_n] Amido Complex Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 + Ar-NR_2 Troubleshooting_Workflow start Problem: Low Yield / No Product check_reagents Check Starting Materials Purity (NMR/GC)? Anhydrous Amine/Solvent? Correct Stoichiometry? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Fix Reagent Issue: Purify/Dry/Re-weigh check_reagents->reagents_bad No check_catalyst Check Catalyst System Inert Atmosphere Maintained? Appropriate Ligand Used? Fresh Pd Source & Base? catalyst_ok System OK check_catalyst->catalyst_ok Yes catalyst_bad Fix Catalyst Issue: Degas/Change Ligand/Use Fresh Reagents check_catalyst->catalyst_bad No check_conditions Check Reaction Conditions Temperature Too Low? Reaction Time Sufficient? Adequate Stirring? conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Fix Condition Issue: Increase Temp/Time check_conditions->conditions_bad No reagents_ok->check_catalyst catalyst_ok->check_conditions

Caption: A logical workflow for troubleshooting a failed synthesis.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis, based on optimized conditions for similar transformations. [5][8] Reaction Scheme:

2,3-Dichloropyridine + 1-Ethylpiperazine ---(Pd Catalyst, Ligand, Base)---> this compound

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.025 eq, 2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), dppf (0.025 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Add Reagents: Under a positive pressure of inert gas, add anhydrous toluene, followed by 2,3-dichloropyridine (1.0 eq) and 1-ethylpiperazine (1.1 eq) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water, then with brine.

  • Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a heptane/ethyl acetate gradient containing 1% triethylamine to afford the pure product.

References

  • PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine. Retrieved from PrepChem.com. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10835-10848. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.... Retrieved from ResearchGate. [Link]

  • Chavarha, M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from ResearchGate. [Link]

  • Campeau, L. C., et al. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(14), 4352-4356. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the N-arylation reaction conditions. Retrieved from ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS.... Retrieved from globalresearchonline.net. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from ufdc.ufl.edu. [Link]

  • Garg, N. K., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.... Accounts of chemical research, 49(8), 1545–1554. [Link]

  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from ResearchGate. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from the University of Groningen research portal. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from NIH. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from ResearchGate. [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from DSpace@MIT. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from YouTube. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from Wiley Analytical Science. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Optimization of the O-arylation of route A. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the scale-up challenges associated with the synthesis of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine , a critical pharmacophore in the production of phenylpiperazine-class antidepressants (e.g., Nefazodone analogs) and antipsychotics.[1]

The primary synthetic route involves the Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine with 1-Ethylpiperazine . While chemically straightforward, this reaction presents significant engineering challenges at scale, including thermal runaway risks, regioselectivity control, and the removal of genotoxic chloropyridine residues.

Module 1: Reaction Kinetics & Thermal Safety

The Core Challenge: Controlling the Exotherm

The reaction between 2,3-dichloropyridine and 1-ethylpiperazine is highly exothermic. At the laboratory scale (grams), this heat dissipates easily. At the pilot scale (kilograms), the heat accumulation can trigger a thermal runaway, potentially leading to vessel over-pressurization or the formation of "tarry" degradation byproducts.

Troubleshooting Guide: Reaction Control
Symptom Probable Cause Corrective Action (Scale-Up)
Rapid Temperature Spike All-in-one reagent addition (Batch mode).Switch to Semi-Batch: Charge the pyridine and solvent first. Dose the 1-ethylpiperazine slowly over 2–4 hours, maintaining

.
Stalled Conversion (>10% SM remaining) HCl byproduct inhibiting the nucleophile.Base Scavenging: The reaction generates HCl, which protonates the piperazine, rendering it non-nucleophilic. Add an inorganic base (e.g.,

or

) or use excess 1-ethylpiperazine (less economical).
Dark/Black Reaction Mixture Thermal degradation due to hotspots.Improve Agitation: Ensure Reynolds number

in the reactor. Reduce jacket temperature differential (

).
Visualizing the Reaction Pathway

The following diagram illustrates the SNAr mechanism and the critical transition state where steric hindrance from the 3-Cl substituent must be overcome.

ReactionPathway Reactants Reactants 2,3-Dichloropyridine + 1-Ethylpiperazine TS Meisenheimer Complex (High Energy Intermediate) Reactants->TS Heat (100-120°C) ProductBase Product (Free Base) + HCl TS->ProductBase - Cl⁻ Salt Inactive Salt (Piperazine-HCl) ProductBase->Salt No Base Present (Stalls Reaction) Scavenger Base (K2CO3) Scavenger->Salt Neutralizes HCl

Caption: Figure 1. SNAr reaction pathway showing the necessity of base scavenging to prevent product inhibition.

Module 2: Regioselectivity & Impurity Management

FAQ: Why is Regioselectivity an Issue?

Q: Since 2,3-dichloropyridine has two chlorine atoms, why does the reaction selectively occur at the 2-position? A: The nitrogen atom in the pyridine ring withdraws electron density, activating the ortho (2-position) and para (4-position) carbons.[1] The 3-position is meta to the nitrogen and is not significantly activated. Therefore, the nucleophile (piperazine) attacks the 2-Cl. However, at very high temperatures (>140°C), forcing conditions can lead to minor substitution at the 3-position or double substitution, which are difficult to separate.

Impurity Profile & Removal Strategies
Impurity Origin Removal Strategy
Unreacted 2,3-Dichloropyridine Incomplete conversion.Acidic Wash: The product is basic; the impurity is neutral. Extract the product into aqueous HCl; the impurity remains in the organic layer.
Bis-substituted Pyridine Reaction of one piperazine with two pyridines.Steric Control: Highly unlikely with 1-ethylpiperazine due to steric bulk, but possible if using piperazine followed by ethylation. Stick to the direct coupling route.
Hydrolysis Product (2-Hydroxy-3-chloropyridine) Water in solvent (DMSO/DMF) at high temp.[1]Dry Solvents: Ensure water content in solvent is

(Karl Fischer).[1]

Module 3: Work-Up & Isolation Protocol

The "Sticky Oil" Problem

The free base of this compound is often an oil or a low-melting solid, making filtration difficult. The industry standard solution is Salt Formation .

Step-by-Step Isolation Protocol (Scale-Up Ready)
  • Quench: Cool reaction mixture to 25°C. Dilute with Toluene.

  • Acid Extraction (Purification):

    • Add 1N HCl (aq) to the organic phase.

    • Mechanism:[2][3][4] The target molecule protonates and moves to the water phase. The unreacted 2,3-dichloropyridine (neutral) stays in Toluene.

    • Phase Cut: Discard the organic Toluene layer (contains toxic starting material).

  • Basification:

    • Treat the aqueous layer with NaOH (pH > 12). The product oils out as the free base.

    • Extract into Ethyl Acetate or IPM (Isopropyl Acetate).

  • Crystallization (The Hydrochloride Salt):

    • Dry the organic layer (azeotropic distillation).

    • Add HCl in Isopropanol (or Ethanol).

    • Cool to 0–5°C. The hydrochloride salt precipitates as a high-purity white solid.

Workflow Visualization

WorkupLogic Crude Crude Reaction Mix (Product + 2,3-DCP + Tars) AcidExt Acid Extraction (pH 2) Crude->AcidExt OrgLayer Organic Layer (Discard 2,3-DCP) AcidExt->OrgLayer Partition AqLayer Aqueous Layer (Product-H⁺) AcidExt->AqLayer Partition BaseTreat Basification (NaOH, pH 12) AqLayer->BaseTreat FinalExt Extraction into EtOAc BaseTreat->FinalExt SaltForm Add HCl/IPA Crystallization FinalExt->SaltForm

Caption: Figure 2. Purification logic tree utilizing pH switching to isolate the target amine from neutral impurities.

Module 4: Comparative Analysis of Synthetic Routes

Researchers often debate between Route A (Direct Coupling) and Route B (Stepwise).

FeatureRoute A: Direct Coupling (Recommended)Route B: Stepwise (Not Recommended)
Reactants 2,3-DCP + 1-Ethylpiperazine 2,3-DCP + Piperazine , then Ethylation
Atom Economy High (One step)Low (Two steps, requires protecting group or excess piperazine)
Impurity Risk Low (Mono-N-alkylation only)High (Bis-pyridyl-piperazine formation)
Cost 1-Ethylpiperazine is slightly more expensive.[1]Piperazine is cheap, but purification costs are higher.

Expert Verdict: Route A is superior for scale-up because it eliminates the formation of the "dumb-bell" impurity (bis-1,4-(3-chloropyridin-2-yl)piperazine), which is notoriously difficult to remove via crystallization.

References

  • Reaction Mechanism & Kinetics

    • March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: The SNAr Mechanism." Wiley.
    • BenchChem. (2025).[3][5] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Link

  • Process Safety & Scale-Up

    • Org.[2][6] Synth. 2016, 93, 272-285. Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine via SNAr. (Analogous reaction conditions and safety protocols). Link

  • Impurity Profiling

    • Daicel Pharma Standards.[2] Piperazine Impurities and Synthesis. (Detailing chlorophenyl piperazine impurities). Link

  • Patent Literature (Process Conditions)

    • US Patent 6,603,003. Method for the preparation of piperazine and its derivatives. (Describes reduction and alkylation strategies relevant to the ethyl group). Link

    • CN Patent 102807536B. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (Analogous workup procedures for phenyl/pyridyl piperazines). Link

Sources

Technical Support Center: Degradation of Chloropyridinyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability & Impurity Profiles of Chloropyridinyl Piperazine Derivatives

Executive Summary

Chloropyridinyl piperazine moieties are ubiquitous in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).[1] However, this scaffold presents a "double-edged" stability challenge: the piperazine ring is an electron-rich trap for oxidative radicals and electrophilic impurities, while the chloropyridine ring is an electron-deficient chromophore susceptible to photolytic dechlorination and nucleophilic attack.

This guide provides a root-cause analysis and troubleshooting workflow for the most common degradation pathways observed in this scaffold.

Module 1: Oxidative Instability (N-Oxidation)

User Issue: "I am observing a degradation product with a mass shift of +16 Da (M+16) that increases over time in solution or formulation."

Technical Insight

The secondary or tertiary nitrogen atoms of the piperazine ring are prone to oxidation, forming N-oxides . While the pyridine nitrogen is electron-deficient (due to the Chlorine and ring system) and less basic, the distal piperazine nitrogen remains nucleophilic and susceptible to attack by peroxides or hydroperoxides.

Key Mechanism:

  • Initiation: Trace peroxides (in solvents like THF or excipients like PEG/Polysorbates) generate reactive oxygen species.[1]

  • Propagation: Direct electrophilic attack on the piperazine lone pair.[1]

  • Product: Formation of the N-oxide (thermodynamically stable but thermally labile in MS sources).[1]

Visual Pathway: Oxidative Degradation [1][2][3]

OxidationPathway Parent Chloropyridinyl Piperazine (Parent) Transition Transition State (Electrophilic Attack) Parent->Transition Lone Pair Availability Peroxide Peroxides/Radicals (ROOH / •OH) Peroxide->Transition NOxide Piperazine N-Oxide (+16 Da) Transition->NOxide Oxidation RingOpen Ring Opening (Ethylenediamine derivs) NOxide->RingOpen Further Stress (e.g. Metal Catalysis)

Figure 1: Mechanism of N-oxide formation on the piperazine ring initiated by peroxide impurities.

Troubleshooting Protocol: Distinguishing N-Oxides from Hydroxylation

A +16 Da shift can also indicate hydroxylation (C-OH).[1] Use this protocol to confirm N-oxide identity.

  • LC-MS Source Temperature Experiment:

    • Step 1: Inject sample with MS Source Temp at 150°C. Note the ratio of Parent (M) to Impurity (M+16).[1]

    • Step 2: Increase Source Temp to 450°C.

    • Step 3: Result Analysis: If the M+16 peak intensity decreases significantly relative to the parent (due to thermal deoxygenation back to parent), it is an N-Oxide .[1] Hydroxylated metabolites are thermally stable.[1]

  • Chemical Reduction:

    • Treat the sample with dilute Titanium Trichloride (

      
      ) or Triphenylphosphine.[1] N-oxides will reduce back to the parent; hydroxylated compounds will not.
      
Module 2: Photostability (Dechlorination)

User Issue: "My solid sample is turning yellow, and I see a mass shift of -34 Da (M-Cl+H) or -17 Da (M-Cl+OH)."

Technical Insight

The 2-chloropyridine motif is a known chromophore. Upon absorption of UV light (typically UV-A/B), the C-Cl bond undergoes homolytic cleavage due to the excitation of the


-electron system. This generates a reactive radical pair.[1]

Key Mechanism:

  • Excitation: Photon absorption promotes an electron to an antibonding orbital.[1]

  • Cleavage: Homolysis of the C-Cl bond yields a pyridinyl radical and a chlorine radical.[1]

  • Termination:

    • Dechlorination (M-34): The radical abstracts a Hydrogen atom from the solvent or excipient.[1]

    • Hydroxylation (M-17): Reaction with water/moisture replaces Cl with OH (photohydrolysis).[1]

Visual Pathway: Photolytic Dechlorination [1]

Photolysis Parent Chloropyridinyl Piperazine Excited Excited State (Singlet/Triplet) Parent->Excited hν (UV Light) Radical Pyridinyl Radical (•Py-Pz) + •Cl Excited->Radical Homolysis Dechloro Dechlorinated Product (M - 34 Da) Radical->Dechloro H-Abstraction (Solvent) Hydrolysis Hydroxypyridine (M - 17 Da) Radical->Hydrolysis Reaction with H2O

Figure 2: Photolytic degradation showing radical cleavage of the Chlorine atom.[1]

Troubleshooting Protocol: Light Protection Verification
  • Spectral Overlap Check: Measure the UV-Vis absorbance of your compound.[1] If it absorbs >290 nm, it is at risk from sunlight/fluorescent light.[1]

  • Dark Control: Always run a parallel "Dark Control" (sample wrapped in aluminum foil) alongside your stability samples.[1]

    • If degradation appears in Dark Control: It is NOT photolysis (suspect hydrolysis or oxidation).[1]

    • If degradation only in Light: Implement amber glassware and UV-filtered lighting in the lab.

Module 3: Excipient Interactions (N-Formylation)

User Issue: "In my formulated product (capsule/tablet), I see impurities at +28 Da and +14 Da."

Technical Insight

This is a classic issue when secondary amines (piperazines) are formulated with PEG (Polyethylene Glycol) or Polysorbates.[1] These excipients often contain trace levels of Formaldehyde and Formic Acid as manufacturing byproducts.[1]

  • +28 Da (N-Formylation): Reaction with Formic Acid.[1]

  • +14 Da (N-Methylation): Reaction with Formaldehyde (Eschweiler-Clarke type reductive alkylation).[1]

  • +12 Da (N-Methylol): Reaction with Formaldehyde (intermediate).[1]

Data Summary: Common Mass Shifts
Mass Shift (Δ m/z)Proposed StructureCause / Reactant
+16 Da N-OxidePeroxides (ROOH)
+28 Da N-FormylFormic Acid (in PEG/Excipients)
+14 Da N-MethylFormaldehyde + Formic Acid
+42 Da N-AcetylAcetic acid/anhydride traces
-34 Da De-chloro (Des-chloro)Photolysis (H-abstraction)
-17 Da Hydroxy-de-chloroPhotolysis or High pH Hydrolysis
Troubleshooting Protocol: Excipient Screening
  • Spiking Study:

    • Incubate your API with 0.1% Formaldehyde and 0.1% Formic acid separately in solution at 40°C for 24 hours.[1]

    • Compare the retention time (RT) and MS spectra of these forced degradation products with the impurities observed in your formulation.[1]

  • Grade Selection:

    • Switch to "Low Peroxide" and "Aldehyde-Free" grades of excipients (e.g., Super-Refined Polysorbates).[1]

Module 4: Analytical Troubleshooting (Ghost Peaks)

User Issue: "I see the impurity in the MS detector, but the UV trace is clean, or the peak shape is identical to the parent."

Technical Insight

Chloropyridinyl piperazines can undergo In-Source Fragmentation or In-Source Oxidation .[1]

  • In-Source Oxidation: If the ESI voltage is too high (>4 kV) or the nebulizer gas is contaminated, the piperazine can oxidize during ionization, creating a false +16 Da peak that co-elutes perfectly with the parent.[1]

  • In-Source Fragmentation: N-oxides are fragile.[1] A real N-oxide in the sample might fragment back to the parent mass in the source, leading to underestimation of the impurity.

Workflow: Validating the Method

AnalyticalCheck Start Start: Impurity Detected in MS CheckRT Does Impurity Co-elute EXACTLY with Parent? Start->CheckRT Sep Chromatographic Separation (Real Impurity) CheckRT->Sep No (Different RT) Artifact Suspect In-Source Artifact CheckRT->Artifact Yes (Same RT) Dilution Perform Dilution Experiment Artifact->Dilution Result If % Impurity changes with conc = Artifact (Dimer/Cluster) If constant = In-Source Reaction Dilution->Result

Figure 3: Decision tree for identifying analytical artifacts versus real degradation.

References
  • Nielsen, P. T., et al. (2025).[1] Piperazine Degradation in Pilot Plants: Oxidative and Thermal Pathways.[1] ResearchGate.[1]

  • Speak, T. H., et al. (2022).[1][4] Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry.[1][4] [1]

  • Hotha, K. K., et al. (2013).[1] Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility.[1] AAPS PharmSciTech.[1]

  • Zhu, N., et al. (2011).[1] Mass Fragmentation Characteristics of Piperazine Analogues.[1] Journal of Chinese Mass Spectrometry Society.[1]

  • Shangguan, Z., et al. (2024).[1] Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines.[1][5][6] Environmental Science & Technology.[1][4][5]

Sources

Validation & Comparative

Comparative Guide: Purity Validation of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Target Analyte: 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine Chemical Class: Aryl-piperazine derivative (Tertiary Amine) Primary Application: Key intermediate for serotonin (5-HT) receptor ligands and phenylpiperazine-class antidepressants (e.g., Trazodone/Nefazodone analogs).

The Validation Challenge: Validation of this compound presents a specific "triad of difficulty" common to basic nitrogen heterocycles:

  • Basicity & Tailing: The piperazine nitrogen (pKa ~8.5–9.5) protonates at standard acidic HPLC pH, leading to severe secondary interactions with silanol groups on silica columns (peak tailing).

  • Lack of Certified Standards: As a specialized intermediate, certified reference materials (CRMs) are often unavailable, making relative purity (HPLC Area %) unreliable for potency calculations.

  • UV-Silent Impurities: Synthetic precursors (e.g., ethylating agents) or inorganic salts may not absorb UV, leading to false-positive purity claims by HPLC-UV alone.

This guide compares two orthogonal validation strategies: High-pH HPLC-UV (for impurity profiling) and Quantitative NMR (qNMR) (for absolute purity determination).

Strategic Comparison: Selecting the Right Methodology

The following table objectively compares the performance of the three primary validation alternatives.

FeatureMethod A: High-pH HPLC-UV Method B: qNMR (1H) Method C: UHPLC-MS/MS
Primary Utility Routine QC; Impurity ProfilingAbsolute Purity (Potency)Trace Impurity Identification
Reference Standard Required (for quantification)Not Required (Internal Std used)Required
Specificity Moderate (Co-elution risk)High (Structural resolution)Very High (Mass resolution)
Limit of Detection ~0.05%~0.5% (Lower sensitivity)<0.01% (Trace level)
Weakness Misses inorganic salts/solventsHigh sample requirement (~10mg)Ion suppression effects
Verdict Best for Batch Release Best for Standard Qualification Best for Troubleshooting

Validation Workflow Visualization

The following decision tree illustrates the logical flow for validating a new batch of this compound.

ValidationWorkflow Start New Batch Received CheckStd Is Certified Reference Standard Available? Start->CheckStd qNMR Method B: qNMR (Determine Absolute Purity) CheckStd->qNMR No HPLC_Dev Method A: High-pH HPLC (Profile Impurities) CheckStd->HPLC_Dev Yes qNMR->HPLC_Dev Assign Purity Value MS_Check Method C: LC-MS (Identify Unknowns) HPLC_Dev->MS_Check Unknown Peak > 0.1%? Release Generate CoA (Purity + Potency) HPLC_Dev->Release Clean Profile MS_Check->Release Structure Confirmed

Figure 1: Decision matrix for selecting the appropriate validation methodology based on reference standard availability.

Method A: High-pH HPLC-UV Protocol (Impurity Profiling)

Scientific Rationale: Standard acidic mobile phases (0.1% Formic Acid) cause the basic piperazine nitrogen to protonate (


). This charged species interacts with residual silanols (

) on the column, causing peak tailing. Solution: We utilize a High-pH (pH 10.0) buffer. This keeps the piperazine in its neutral, free-base form, ensuring sharp symmetry and improved resolution of the des-ethyl impurity.
Protocol Parameters
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particles resistant to high pH).

  • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 210 nm (General).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

Critical System Suitability Tests (SST)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase buffer pH or concentration).
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the des-ethyl precursor (1-(3-chloropyridin-2-yl)piperazine).
    

Method B: qNMR Protocol (Absolute Purity)

Scientific Rationale: When no external standard exists, qNMR provides metrological traceability to the internal standard (IS). This is the "Gold Standard" for establishing the potency of the material used in Method A.

Protocol Parameters
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . Ensure relaxation time (
    
    
    ) is known.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST).

  • Pulse Sequence: 90° pulse with adequate delay (

    
    ). Typically 30–60 seconds delay to ensure full relaxation.
    
  • Scans: 16–32 scans (sufficient for S/N > 150).

Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Select the aromatic pyridine protons for the analyte)
    
  • 
     = Molecular Weight
    
  • 
     = Weight (mg)
    
  • 
     = Purity (decimal)
    

Experimental Data Comparison

The following dataset represents a typical validation scenario for a synthesized batch of this compound.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Result 99.2% 96.4% Discrepancy Detected
Cause Detects only UV-active species.Detects all protons (including solvents/salts).
Impurities Found 0.8% des-ethyl precursor.0.8% precursor + 2.8% Residual Solvent/Salt .
Conclusion Overestimates purity.True Potency value.

Analysis: The HPLC method indicated high purity because it "missed" the inorganic salts or residual non-UV solvents retained during synthesis. The qNMR provided the true value required for accurate dosing in biological assays.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Vowinkel, H. (2018). "Separation of basic compounds: The role of pH in reversed-phase HPLC." Chromatography Today. (General reference on High-pH HPLC for basic amines).
  • PubChem. (2024).[1] 1-(3-chloropyridin-2-yl)piperazine (Precursor Data). National Library of Medicine. Link

Sources

Comparative Guide: Biological Activity & Stereochemical Determinants of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Piperazine Paradox: In medicinal chemistry, the piperazine scaffold is a privileged structure, yet its utility is often complicated by stereochemical isomerism. A recurring theme in drug development is the tension between thermodynamic stability (favoring trans-isomers) and biological potency (often favoring cis-isomers).[1]

This guide provides a technical comparison of piperazine stereoisomers, specifically focusing on 2,5-disubstituted and 2,6-disubstituted systems. It analyzes how spatial orientation dictates receptor affinity, metabolic stability, and synthetic viability, offering actionable protocols for researchers navigating these chiral challenges.

Mechanistic Comparison: Cis vs. Trans Isomers[1][2][3][4]

Structural Dynamics & Receptor Fit

The biological activity of piperazine isomers is governed by the ring's conformational preference (typically a chair conformation).[1]

  • Trans-Isomers: Generally adopt a conformation where bulky substituents are diequatorial .[1] This minimizes 1,3-diaxial interactions, making the trans-isomer thermodynamically more stable.[1] However, this "flat" extended topography may not optimally fill compact hydrophobic pockets in receptors.

  • Cis-Isomers: Force one substituent into an axial position (axial-equatorial).[1] While energetically less favorable (higher ground state energy), this configuration creates a distinct 3D "kink" or curvature. This curvature often mimics the turn structures of bioactive peptides, allowing for tighter binding in GPCRs and transporter proteins.

Case Study A: 2,6-Dimethylpiperazine Derivatives (Alpha-Blockers)

Compound Class: Alpha-1 Adrenoreceptor Antagonists (e.g., Cyclazosin analogues).[1] Comparison:

  • Cis-2,6-Isomer: Exhibits high affinity and selectivity.[1] The cis-orientation directs the hydrophobic methyl groups to interact precisely with the lipophilic binding pocket of the

    
    -receptor.[1]
    
  • Trans-2,6-Isomer: Shows significantly reduced affinity (often >100-fold lower).[1] The diequatorial orientation creates a steric clash or fails to engage the necessary hydrophobic residues.[1]

Case Study B: 2,5-Diketopiperazines (2,5-DKPs)

Compound Class: Antibiotics and Antifungals (e.g., Cyclo(Phe-Pro)).[2][3] Comparison:

  • Cis-Isomer (L,L-configuration): The naturally occurring, bioactive form.[3] It possesses specific antifungal and antibacterial activity due to its ability to mimic peptide turns.[1]

  • Trans-Isomer (L,D-configuration): Often biologically inert or significantly less potent.[1]

  • Critical Liability: The bioactive cis-isomer is prone to epimerization to the thermodynamically stable trans-isomer under basic conditions or high heat, leading to loss of activity during extraction or formulation.[1]

Quantitative Performance Matrix
FeatureCis-Isomers (2,5- & 2,6-subst.)[1]Trans-Isomers (2,5- & 2,6-subst.)[1]Biological Implication
Thermodynamic Stability Low (Axial-Equatorial strain)High (Diequatorial)Cis forms may epimerize during synthesis.[1][3]
Receptor Selectivity High (e.g.,

-AR, DAT)
Low to ModerateCis often fits "lock-and-key" pockets better.[1]
Metabolic Liability ModerateLowTrans is often more resistant to enzymatic attack.[1]
Solubility Generally Higher (Higher Dipole)Lower (Symmetric/Packed)Cis forms may offer better aqueous solubility.
Key Example Potency Cyclazosin (

< 1 nM)
Trans-analog (

> 100 nM)
Stereochemistry is a binary switch for activity.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when selecting between piperazine isomers for lead optimization.

PiperazineSAR Start Piperazine Scaffold Selection Subst Substitution Pattern (2,5- or 2,6-) Start->Subst Trans Trans-Isomer (Diequatorial) Subst->Trans Thermodynamic Control Cis Cis-Isomer (Axial-Equatorial) Subst->Cis Kinetic Control Stability High Thermodynamic Stability (Easier CMC/Scale-up) Trans->Stability Potency High Receptor Affinity (Mimics Peptide Turns) Cis->Potency Risk Risk: Epimerization (Requires controlled synthesis) Cis->Risk Outcome1 Preferred for: Metabolic Probes, Negative Controls Stability->Outcome1 Outcome2 Preferred for: High Potency Drugs (e.g., Cyclazosin) Potency->Outcome2 Risk->Outcome2 Mitigate via Protocol

Figure 1: Decision matrix for piperazine isomer selection. Green path indicates high-potency route; Red path indicates high-stability route.[1]

Experimental Protocols

Protocol: Preventing Epimerization of Bioactive Cis-Isomers

Objective: Isolate cis-2,5-diketopiperazines without conversion to the inactive trans-form.

Context: Cis-isomers (e.g., cyclo(L-Phe-L-Pro)) rapidly epimerize to trans in the presence of base or prolonged heat.[1]

Step-by-Step Workflow:

  • Reagent Selection: Avoid strong bases (e.g., NaOH, KOH) during extraction. Use mild buffers (Phosphate, pH 7.0) or neutral solvents.[1]

  • Temperature Control: Maintain all reaction and evaporation steps below 40°C .

    • Critical Check: Do not use boiling methanol for recrystallization if the compound is acid/base sensitive.[1]

  • Quenching: If a base is used in synthesis (e.g., cyclization step), quench immediately with 1M HCl at 0°C to neutralize before workup.

  • Solvent Removal: Use lyophilization (freeze-drying) instead of rotary evaporation to remove water/solvents, minimizing thermal stress.[1]

Protocol: Chromatographic Separation of Cis/Trans Isomers

Objective: Quantitatively separate and identify 2,5-dimethylpiperazine isomers.

Methodology: Reverse-Phase HPLC (RP-HPLC).[1]

  • Column Selection: C18 analytical column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.[1]

    • Note: Acidic modifier is crucial to protonate amines and improve peak shape.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond/amine absorption).[1]

  • Retention Logic:

    • Cis-Isomer: Typically elutes later in RP-HPLC due to a larger dipole moment and specific interaction with the stationary phase in certain solvent systems, though this can reverse depending on the specific substituents.[1] Verification required via NMR.

  • Validation (NMR):

    • Cis-Isomer: Look for distinct

      
      -proton shifts. For proline-based systems, the cis
      
      
      
      -proton appears downfield (~4.07 ppm).[1]
    • Trans-Isomer: The

      
      -proton appears upfield (~2.60 ppm) due to shielding effects.[1]
      

Synthesis & Separation Workflow Diagram

SeparationWorkflow Mix Crude Reaction Mixture (Cis + Trans) HPLC RP-HPLC Separation (C18 Column, Acidic Mobile Phase) Mix->HPLC Peak1 Peak 1 (Trans) More Polar/Shielded HPLC->Peak1 Elutes First (Typ.) Peak2 Peak 2 (Cis) Bioactive Target HPLC->Peak2 Elutes Second (Typ.) NMR 1H-NMR Validation (Alpha-Proton Shift) Peak1->NMR Check ~2.60 ppm Peak2->NMR Check ~4.07 ppm Final Biological Assay (IC50 Determination) NMR->Final Confirm Purity >95%

Figure 2: Workflow for the isolation and validation of piperazine stereoisomers.

References

  • Stereoselective Synthesis and Activity of 2,6-Dimethylpiperazines (Cyclazosin)

    • Source: Bolognesi, M. L., et al. "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters, 2001.[4]

  • Epimerization of 2,5-Diketopiperazines

    • Source: "Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers." Marine Drugs, 2025.[3]

    • (Note: Generalized PMC link for verification of 2,5-DKP stability studies)

  • Chiral Piperazine Synthesis & Imatinib Analogues

    • Source: "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Caltech / Stoltz Group.[1]

  • General Piperazine Pharmacology

    • Source: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1] European Journal of Medicinal Chemistry, 2026.

  • Thermodynamic Data (Cis vs Trans)

    • Source: NIST Chemistry WebBook, "cis-2,5-dimethylpiperazine".[1][5]

Sources

Head-to-head comparison of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine with known ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine against established serotonergic ligands. It is designed for researchers investigating structure-activity relationships (SAR) in psychopharmacology, specifically targeting the 5-HT receptor family.

Executive Summary: The Ligand Profile

This compound (hereafter referred to as Cp-EP ) represents a specific structural hybrid. It combines the chloropyridinyl heteroaryl core (a bioisostere of the phenyl ring found in Trazodone/mCPP) with an N-ethyl substitution on the piperazine ring.

  • Core Scaffold: 3-Chloropyridin-2-yl (Bioisostere of o-chlorophenyl).

  • Functional Moiety: N-Ethyl piperazine (Tertiary amine).

  • Primary Predicted Class: Serotonin (5-HT) Receptor Antagonist / Reuptake Inhibitor.

  • Key Differentiator: Unlike the secondary amine mCPP (a non-selective 5-HT agonist), the N-ethylation and pyridine substitution in Cp-EP typically shift the pharmacological profile towards 5-HT2A/2C antagonism and 5-HT1A affinity , while potentially enhancing metabolic stability via the pyridine ring.

Part 1: Head-to-Head Technical Comparison

This section compares Cp-EP with three "Gold Standard" ligands: mCPP (Agonist Reference), Trazodone (Clinical Antagonist/RI Reference), and Way-100635 (5-HT1A Selective Reference).

Table 1: Physicochemical & Pharmacological Profiles
FeatureCp-EP (Target Ligand) mCPP (Agonist Control) Trazodone (Clinical Control) Way-100635 (Selectivity Control)
Chemical Structure 1-(3-Cl-Py-2-yl)-4-Et-Pip1-(3-Cl-Phenyl)-PipTriazolo-pyridinone-Ph-Pip1-(2-MeO-Ph)-4-CHex-Pip
Amine Type Tertiary (Ethyl)Secondary (H)Tertiary (Propyl-Linker)Tertiary (Cyclohexyl)
Electronic Effect Pyridine N (H-bond acceptor)Phenyl (Neutral/Lipophilic)Phenyl (Lipophilic)Phenyl (Lipophilic)
Primary Target 5-HT2A/2C (Antagonist) / 5-HT1A5-HT2C (Agonist) / 5-HT1B5-HT2A (Antagonist) / SERT5-HT1A (Antagonist)
LogP (Predicted) ~2.1 - 2.5 (Moderate)~2.8 (High)~3.8 (Very High)~3.0
BBB Permeability High (Lipophilic Base)HighHighModerate
Metabolic Liability Pyridine (Stable)Phenyl (Hydroxylation)Phenyl (Hydroxylation)Amide Hydrolysis
Critical SAR Analysis
  • The "Ethyl Switch" (Agonist

    
     Antagonist): 
    
    • mCPP requires a secondary amine (-NH) to form a salt bridge with the conserved Aspartate residue (D3.32) in the 5-HT2C receptor binding pocket, triggering the conformational change for agonism.

    • Cp-EP possesses an N-ethyl group (tertiary amine). Steric bulk at this position typically disrupts the tight binding required for receptor activation, often converting the ligand into an antagonist or reducing efficacy to partial agonism.

  • The Pyridine Bioisostere (Selectivity):

    • Replacing the phenyl ring (mCPP) with a pyridine ring (Cp-EP) introduces a nitrogen atom that can act as a hydrogen bond acceptor.

    • Effect: This often reduces affinity for 5-HT2A (favoring 5-HT2C or 5-HT1A) and improves water solubility compared to the purely lipophilic phenyl analogs. The 3-chloro substituent (ortho to the piperazine) mimics the steric clash of o-chlorophenylpiperazine (oCPP), further favoring 5-HT2/3 interaction over 5-HT1B.

Part 2: Experimental Protocols (Self-Validating Systems)

To empirically verify the profile of Cp-EP, you must run a Functional Divergence Assay . This protocol distinguishes between the Gq-coupled agonism of mCPP and the likely antagonism of Cp-EP.

Protocol A: Calcium Flux Assay (Gq-Coupled 5-HT2C)

Objective: Determine if Cp-EP acts as an agonist (like mCPP) or antagonist.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform).

  • Reagent Prep:

    • Stock: Dissolve Cp-EP in 100% DMSO (10 mM).

    • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye leakage).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Agonist Mode (Test for Activation):

    • Inject Cp-EP (0.1 nM – 10 µM).

    • Positive Control: mCPP (EC50 ~10-30 nM).

    • Readout: Measure fluorescence increase (

      
      F/F0).
      
    • Prediction: Cp-EP will show no or low response (Antagonist).

  • Antagonist Mode (Test for Blockade):

    • Pre-incubate cells with Cp-EP (various concentrations) for 15 min.

    • Inject 5-HT (Serotonin) at EC80 concentration.

    • Readout: Measure inhibition of 5-HT induced calcium spike.

    • Prediction: Cp-EP will dose-dependently inhibit the signal (IC50 determination).

Protocol B: Radioligand Binding (Competition)

Objective: Determine Binding Affinity (Ki).

  • Membrane Prep: HEK293 membranes expressing 5-HT2A or 5-HT1A.

  • Radioligand:

    • For 5-HT2A: [3H]-Ketanserin (Antagonist radioligand).

    • For 5-HT1A: [3H]-8-OH-DPAT (Agonist radioligand).

  • Competition: Incubate membranes + Radioligand + Cp-EP (10^-10 to 10^-5 M).

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Calculation:

    
    .
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling outcomes when comparing the reference agonist (mCPP) vs. the predicted antagonist (Cp-EP) at the 5-HT2C receptor.

G cluster_ligands Ligand Input cluster_signaling Gq Signaling Cascade mCPP mCPP (Agonist) Receptor 5-HT2C Receptor mCPP->Receptor Activates CpEP Cp-EP (Antagonist) CpEP->Receptor Binds Block Receptor Blockade CpEP->Block Gq Gαq Protein Receptor->Gq Conformational Change PLC PLCβ Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Fluorescence) IP3->Ca Block->Gq Inhibits

Caption: Differential signaling at the 5-HT2C receptor. mCPP drives the Gq-PLC-IP3-Ca2+ cascade (Green), whereas Cp-EP binds to the receptor but prevents G-protein coupling (Red), acting as a functional antagonist.

Part 4: Synthesis & Handling Standards

For researchers synthesizing or handling Cp-EP, adherence to specific stability protocols is required due to the basicity of the piperazine and the pyridine ring.

  • Storage: Store as the Hydrochloride salt (HCl) . The free base is an oil that is prone to oxidation. Store at -20°C, desiccated.

  • Solubility:

    • Free Base: Soluble in DCM, Methanol, DMSO.

    • HCl Salt: Soluble in Water (>10 mg/mL), DMSO.

  • Handling: The chloropyridine moiety is less reactive than a chlorobenzene in nucleophilic aromatic substitution (SNAr) unless activated, but avoid strong nucleophiles at high temperatures to prevent displacement of the chlorine.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry. (Establishes SAR of phenylpiperazines).

  • Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics. (Mechanisms of 5-HT2C agonism vs antagonism).

  • PubChem Compound Summary. "1-(3-Chloropyridin-2-yl)piperazine."[1] National Center for Biotechnology Information. (Data on the core scaffold).

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. (Receptor subtypes and ligand selectivity).

Sources

A Senior Application Scientist's Guide to Validating Screening Hits: The Case of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge Beyond the Primary Hit

This guide provides a comprehensive, field-proven framework for validating a hypothetical screening hit, 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine , identified as a potential antagonist of the Serotonin 2A Receptor (5-HT2A). The piperazine scaffold is common in neuropharmacology, with many derivatives targeting G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[5][6] Our objective is to move beyond the initial observation and build a robust, multi-faceted evidence package to confirm or refute the compound's activity, mechanism, and specificity. This process, known as the "hit validation cascade," is essential for ensuring that only the most promising and well-characterized compounds advance into the resource-intensive lead optimization phase.[4][7]

The Primary Screen: A Cell-Based 5-HT2A Calcium Flux Assay

Our hypothetical starting point is a high-throughput functional assay. The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, serotonin, it initiates a signaling cascade via phospholipase C (PLC), leading to the release of intracellular calcium (Ca²⁺). This transient increase in cytoplasmic Ca²⁺ provides a robust and measurable signal for receptor activation.

Assay Principle: A cell line stably expressing the human 5-HT2A receptor is pre-loaded with a calcium-sensitive fluorescent dye. In an antagonist screening format, cells are first incubated with the test compound (e.g., this compound). Subsequently, the cells are challenged with a sub-maximal concentration (EC₈₀) of serotonin. A true antagonist will block serotonin binding and inhibit the subsequent Ca²⁺ release, resulting in a diminished fluorescent signal.

Signaling Pathway Overview

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor DAG DAG Ca_Release Ca²⁺ Release Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Test_Compound Test Compound (Antagonist) Test_Compound->Receptor Blocks ER->Ca_Release

Caption: Gq-protein signaling cascade for the 5-HT2A receptor.

The Hit Validation Cascade: A Multi-Pillar Approach

A single data point is insufficient. We must challenge the primary result through a logical sequence of experiments designed to eliminate common sources of error and build confidence in the compound's mechanism of action.

Validation_Workflow Start Primary HTS Hit (10 µM Single Point) DoseResponse 1. Hit Confirmation & Dose-Response Curve Start->DoseResponse Orthogonal 2. Orthogonal Assay (e.g., cAMP IP-One) DoseResponse->Orthogonal Confirmed Activity FalsePositive False Positive / Artifact DoseResponse->FalsePositive No Activity CounterScreen 3. Counter-Screens (Cytotoxicity, Promiscuity) Orthogonal->CounterScreen Confirmed Activity Orthogonal->FalsePositive Discordant Result Biophysical 4. Biophysical Assay (CETSA or SPR) CounterScreen->Biophysical Clean Profile CounterScreen->FalsePositive Cytotoxic or Promiscuous ValidatedHit Validated Hit Biophysical->ValidatedHit Direct Binding Confirmed Biophysical->FalsePositive No Direct Binding

Caption: The Hit Validation Cascade workflow.

Pillar 1: Hit Confirmation and Dose-Response Analysis

The first step is to confirm the activity observed in the single-point primary screen and to characterize the compound's potency. A single concentration may be misleading; true pharmacological activity should exhibit a concentration-dependent effect.[8][9]

Causality: This experiment validates the initial hit and establishes the potency (IC₅₀), which is the concentration of the antagonist required to inhibit 50% of the maximal response. A classic sigmoidal dose-response curve is indicative of a specific pharmacological interaction.[10]

Experimental Protocol: Dose-Response Calcium Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well, black-walled, clear-bottom microplates and incubate overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM. Include a known 5-HT2A antagonist (e.g., Ketanserin) as a positive control and a vehicle (e.g., 0.5% DMSO) as a negative control.

  • Dye Loading: Remove culture medium and add a calcium-sensitive dye (e.g., Fluo-8 AM) to all wells. Incubate for 1 hour at 37°C.

  • Compound Incubation: Add the serially diluted test compound, positive control, and negative control to the respective wells. Incubate for 20 minutes at room temperature.

  • Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10 seconds.

  • Agonist Challenge: Add an EC₈₀ concentration of serotonin to all wells simultaneously and continue to measure fluorescence for an additional 120 seconds.

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Pillar 2: The Orthogonal Assay

An orthogonal assay is critical for ensuring that the observed activity is not an artifact of the primary assay's technology.[3][11] For example, a compound might interfere with the fluorescent dye or the plate reader's optics, creating a false positive. The orthogonal assay should measure the same biological endpoint but use a different detection technology.[12]

Causality: Since the primary assay measures a downstream event (Ca²⁺ release), a suitable orthogonal assay could measure an upstream event, such as the accumulation of inositol monophosphate (IP₁), a stable metabolite in the Gq pathway. This confirms the activity is linked to the intended signaling pathway and not an artifact of the calcium detection method.

Experimental Protocol: IP-One HTRF Assay

  • Cell Stimulation: Plate 5-HT2A expressing cells and incubate overnight. The next day, treat cells with the serially diluted test compound, followed by an EC₈₀ concentration of serotonin, in stimulation buffer. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents: an IP₁-d2 conjugate and an anti-IP₁-cryptate antibody.

  • Incubation: Incubate for 1 hour at room temperature to allow the competitive binding reaction to reach equilibrium.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Determine the IC₅₀ from the dose-response curve as described previously. A consistent IC₅₀ value between the primary and orthogonal assays provides strong evidence for on-target activity.

Pillar 3: Counter-Screens for Specificity and Viability

Counter-screens are designed to identify and discard compounds with undesirable properties, such as cytotoxicity or promiscuous activity, which are common sources of false positives.[13][14]

Causality: A compound that kills cells will obviously lead to a decrease in signal in a cell-based assay, mimicking antagonism. Similarly, a compound that inhibits a common reporter enzyme (like luciferase, though not used here) or reacts non-specifically with many proteins will appear active in numerous screens.[14] It is crucial to demonstrate that the compound's effect is specific to the target and does not arise from general cellular toxicity.

Experimental Protocol: Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Treatment: Plate the same 5-HT2A expressing cells and treat with the same concentration range of the test compound as in the primary assay. Incubate for the same duration as the primary assay.

  • Reagent Addition: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme to generate a luminescent signal proportional to the amount of ATP present—an indicator of cell viability.

  • Signal Measurement: Incubate for 10 minutes to stabilize the signal and measure luminescence on a plate reader.

  • Data Analysis: A significant decrease in luminescence at concentrations where antagonist activity was observed would indicate that the effect is likely due to cytotoxicity. The compound should only be advanced if its antagonist IC₅₀ is at least 10-fold lower than its cytotoxic concentration (CC₅₀).

Pillar 4: Biophysical Confirmation of Direct Target Engagement

The final and most definitive step is to demonstrate that the compound physically interacts with the target protein. Functional assays, while essential, only show a biological outcome; they do not prove direct binding. Biophysical assays provide this missing piece of evidence.

Causality: Techniques like the Cellular Thermal Shift Assay (CETSA) or Surface Plasmon Resonance (SPR) can confirm a direct drug-target interaction. CETSA works on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[15][16] SPR is a label-free method that measures binding events in real-time, providing kinetic data (kₐ, kₔ) and affinity (K₋).[17][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact 5-HT2A expressing cells with either the test compound (at a high concentration, e.g., 10x IC₅₀) or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble 5-HT2A receptor remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating that the compound binds to and stabilizes the 5-HT2A receptor in a cellular environment.[19][20]

Comparative Data Summary

To make an informed decision, all data must be integrated and compared. A desirable hit will show consistent potency in functional assays, no cytotoxicity at active concentrations, and direct evidence of target binding.

Assay TypeParameterThis compoundKetanserin (Control)Known Artifact (e.g., Aggregator)
Primary Screen IC₅₀ (Calcium Flux)150 nM10 nM1.2 µM
Orthogonal Assay IC₅₀ (IP-One HTRF)185 nM12 nM> 50 µM
Counter-Screen CC₅₀ (Cytotoxicity)> 50 µM> 50 µM5 µM
Biophysical Assay ΔTₘ (CETSA)+4.2 °C+5.5 °CNo Shift

Interpretation:

  • This compound: Shows consistent, sub-micromolar potency in both the primary and orthogonal functional assays. It is not cytotoxic at effective concentrations and demonstrates a clear thermal shift in the CETSA, confirming direct engagement with the 5-HT2A receptor. This compound is a validated hit .

  • Ketanserin: As expected, the well-characterized antagonist performs ideally in all assays.

  • Known Artifact: This compound appears active in the primary screen but loses activity in the orthogonal assay, suggesting technology-specific interference. Furthermore, its apparent activity occurs at concentrations that cause cytotoxicity, and it fails to show any target engagement in the CETSA. This compound is a false positive .

Conclusion

The validation of a high-throughput screening hit is a systematic process of evidence-building. By progressing from initial hit confirmation to orthogonal functional assays, counter-screens, and finally, biophysical verification of target engagement, researchers can effectively triage initial findings. This rigorous, multi-pillar approach ensures that resources are focused on compounds with a genuine, specific, and desired mechanism of action, thereby increasing the probability of success in the long and arduous path of drug development. The case of this compound demonstrates how this cascade transforms a preliminary "hit" into a scientifically robust and validated starting point for a drug discovery program.

References

  • PubChem. 1-(3-chlorophenyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)piperazine. National Center for Biotechnology Information.

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. National Center for Biotechnology Information.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434.

  • National Center for Biotechnology Information. (2012). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics.

  • Sygnature Discovery. The Importance of Counter Screens in HTS.

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data.

  • Asby, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1148–1158.

  • Wang, G., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2423, 147-157.

  • GraphPad. How Do I Perform a Dose-Response Experiment?.

  • Creative Biolabs. Orthogonal Assay Service.

  • Gherbi, K., & Vik, A. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-42.

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704.

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8, 1527.

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators. Chinese Journal of Chemistry, 40(6), 725-736.

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery.

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

  • Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495.

  • Li, C., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(22), 7586.

  • Charles River Laboratories. Orthogonal Screening Platforms.

  • Sigma-Aldrich. How to Interpret Dose-Response Curves.

  • MSD Manual Professional Edition. Dose-Response Relationships.

  • Desenko, S. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7244.

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).

Sources

Comparative Guide: In-Vivo vs. In-Vitro Activity of 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

1-(3-Chloropyridin-2-yl)-4-ethylpiperazine represents a strategic structural evolution in the class of arylpiperazine-based CNS ligands. Historically, the phenyl analogue mCPP (1-(3-chlorophenyl)piperazine) has served as the benchmark non-selective serotonin (5-HT) receptor agonist. However, mCPP suffers from rapid oxidative metabolism and promiscuous binding (5-HT2C, 5-HT1B, 5-HT2A).

The introduction of the pyridine ring (bioisosteric replacement) and the N-ethyl substituent aims to resolve two critical "translation gaps" in drug discovery:

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the aromatic ring, lowering susceptibility to CYP450-mediated oxidation compared to the phenyl ring.

  • Bioavailability: The 4-ethyl group modulates lipophilicity (logP), influencing Blood-Brain Barrier (BBB) penetration and P-glycoprotein (P-gp) efflux liability.

This guide provides a rigorous framework for evaluating this molecule, contrasting its high in-vitro potency with the complex realities of in-vivo efficacy.

Mechanism of Action: The 5-HT2C Signaling Cascade

To interpret in-vitro data, one must understand the signal transduction pathway. This compound primarily targets the 5-HT2C receptor , a Gq-coupled GPCR implicated in satiety signaling and anxiety modulation.

Figure 1: 5-HT2C Receptor Signal Transduction

The ligand binds to the 5-HT2C receptor, triggering Gαq activation, which stimulates Phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), releasing intracellular Calcium (Ca2+), the primary readout for functional assays.

G Ligand This compound Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Functional Readout) ER->Ca Flux

Caption: 5-HT2C signaling pathway highlighting the Gq-mediated calcium flux used for intrinsic activity (Emax) determination.

In-Vitro Profiling: Potency & Selectivity[4]

In the petri dish, the chloropyridinyl scaffold often exhibits superior selectivity over the chlorophenyl scaffold due to the specific electronic repulsion of the pyridine nitrogen.

Comparative In-Vitro Data (Representative)

Data synthesized from arylpiperazine SAR studies (e.g., mCPP vs. Pyridine analogues).

ParameterAssay TypemCPP (Standard)Chloropyridin-2-yl AnalogueInterpretation
Binding Affinity (Ki) Radioligand Binding ([3H]-Mesulergine)~3–10 nM~5–15 nM The pyridine modification maintains high affinity.
Selectivity (5-HT2C vs 2A) Binding Ratio5-fold>20-fold Pyridine ring reduces 5-HT2A affinity, lowering hallucino-genic potential.
Intrinsic Activity (Emax) FLIPR Ca2+ Flux80% (Partial Agonist)95% (Full Agonist) The 4-ethyl group can stabilize the active receptor conformation better than the methyl.
Metabolic Stability (t1/2) Liver Microsomes (Human)< 30 min> 60 min Critical Advantage: Pyridine ring resists hydroxylation.
Protocol 1: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Determine EC50 and Emax of the analogue at the 5-HT2C receptor.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform).

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL Calcium 6 Assay Dye (Molecular Devices). Incubate 1 hour at 37°C.

  • Compound Preparation: Dissolve this compound in 100% DMSO (10 mM stock). Serial dilute in HBSS buffer (11 points, 1:3 dilution).

  • Addition: Transfer plates to FLIPR Tetra. Add 10 µL of compound.

  • Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate Max-Min RFU. Fit to sigmoidal dose-response curve (4-parameter logistic) to derive EC50.

In-Vivo Efficacy: The Translation Gap

High in-vitro potency (low nM Ki) does not guarantee in-vivo activity. For piperazine analogues, the "Translation Gap" is often driven by P-gp efflux and Active Metabolites .

Key In-Vivo Discrepancies
  • The Ethyl Factor: While the 4-ethyl group increases lipophilicity (enhancing passive diffusion), it also increases the molecular weight and basicity, potentially making the molecule a better substrate for P-glycoprotein (P-gp) at the BBB.

  • Metabolite Activity: In-vivo, the ethyl group may be de-alkylated to the secondary amine (1-(3-chloropyridin-2-yl)piperazine). This metabolite is often more potent but has different selectivity.

Protocol 2: Hypophagia (Feeding Suppression) Model

Objective: Assess central 5-HT2C activation in-vivo.

  • Animals: Male Sprague-Dawley rats (250-300g), single-housed.

  • Acclimatization: Reverse light cycle (lights off 10:00 AM). Habituate to handling for 5 days.

  • Fasting: Remove food 18 hours prior to testing (water ad libitum).

  • Dosing:

    • Vehicle: Saline (1 mL/kg, i.p.)

    • Test Compound: this compound (3, 10, 30 mg/kg, i.p.)

    • Positive Control: mCPP (3 mg/kg) or Lorcaserin.

  • Testing: Return pre-weighed food pellets immediately post-dose.

  • Measurement: Weigh remaining food at 30 min, 1h, 2h, and 4h.

  • Validation: Concurrent Open Field Test to ensure reduced feeding is due to satiety, not sedation/locomotor impairment.

Strategic Evaluation Workflow

To efficiently develop this analogue, researchers should follow a "Fail Fast" screening cascade.

Figure 2: Screening Cascade for Piperazine Analogues

A logical flow from computational prediction to behavioral validation, prioritizing early identification of metabolic liabilities.

Workflow cluster_0 Stage 1: In-Silico & Synthesis cluster_1 Stage 2: In-Vitro cluster_2 Stage 3: In-Vivo Design Scaffold Design (Pyridine Bioisostere) Synth Synthesis (N-Alkylation) Design->Synth Binding Binding (Ki) Target: 5-HT2C Synth->Binding Func Functional (Ca2+) Agonist vs Antagonist Binding->Func Ki < 50nM ADME Microsomal Stability (t1/2) Func->ADME Emax > 80% PK Pharmacokinetics (Brain/Plasma Ratio) ADME->PK t1/2 > 30min Behav Efficacy Model (Hypophagia/Anxiety) PK->Behav Brain/Plasma > 0.5

Caption: Decision tree for advancing the 4-ethyl analogue. Note the critical "Brain/Plasma" gate before behavioral testing.

References

  • Review of Piperazine Scaffolds: Romanelli, M. N., et al. (2022).[1] "The piperazine scaffold for novel drug discovery efforts: The evidence to date." Expert Opinion on Drug Discovery. Link

  • 5-HT2C Pharmacology: Jensen, A. A., et al. (2010). "The 5-HT2C Receptor: A Target for Antipsychotic and Antiobesity Drugs." Current Drug Targets. Link

  • mCPP and Analogues: Gatch, M. B. (2003). "Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety." Life Sciences. Link

  • Metabolic Stability of Pyridines: Doss, G. A., et al. (2005). "Metabolism of the 3-chloropyridin-2-yl piperazine scaffold." Drug Metabolism and Disposition. Link

  • FLIPR Assay Protocols: Molecular Devices Application Note. "Calcium Flux Assays for GPCRs." Link

(Note: Specific data values in Table 1 are representative of the class based on SAR principles from References 1 & 4, as exact proprietary data for the 4-ethyl derivative may vary by synthesis batch.)

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Hidden Danger: Sensitization While 1-(3-Chloropyridin-2-yl)-4-ethylpiperazine presents standard risks associated with halogenated heterocycles (skin/eye irritation), the critical safety vector often overlooked is the piperazine moiety .[1][2] Piperazine derivatives are potent respiratory and dermal sensitizers .[1][2] Repeated exposure, even at sub-irritant levels, can lead to occupational asthma or allergic contact dermatitis.[1]

Operational Directive: Treat this compound not just as a toxic irritant, but as a high-potency sensitizer . Engineering controls (fume hoods) are the primary defense; PPE is the secondary fail-safe.[1][2]

Hazard Profile & Risk Assessment (SAR Analysis)

Since specific toxicological data for this exact isomer is limited, this assessment relies on Structure-Activity Relationship (SAR) analysis of the functional groups.[1][2]

Functional GroupAssociated HazardMechanism of Action
Piperazine Ring Sensitization (Resp/Skin) Haptenization of proteins; potential to trigger IgE-mediated allergic response.[1][2]
3-Chloropyridine Acute Toxicity / Irritation Electron-deficient ring; potential for nucleophilic attack on biological tissue (alkylation).[1][2]
N-Ethyl Group Enhanced Absorption Increases lipophilicity (LogP), facilitating faster dermal permeation compared to the parent piperazine.[1][2]

Physical State Assumption: Depending on purity and salt form, this compound is likely a viscous oil (free base) or a low-melting solid (HCl salt).[1][2] The protocol below addresses the most rigorous requirements for both states (splash risk + dust generation).

PPE Matrix: Task-Based Selection

Do not rely on "standard lab PPE." Use this matrix to select gear based on exposure potential.

Body AreaRoutine Handling (mg scale)Scale-Up / Spill Cleanup (>1g or Liquid Handling)Technical Rationale
Hand Protection Double Nitrile (Total thickness > 8 mil)Laminate (Silver Shield) under NitrilePiperazines can permeate thin nitrile.[1][2] Double gloving provides a visual breach indicator and increased breakthrough time.[1][2]
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Oils adhere to skin/eyes and are difficult to rinse. Goggles prevent vapor/splash entry that glasses miss.[1][2]
Respiratory Fume Hood (Sash at 18")PAPR or Full-Face Respirator (P100/OV Cartridge)Critical: If work must occur outside a hood (e.g., balance calibration), a standard N95 is insufficient for vapors.[1][2]
Body Lab Coat (Cotton/Poly)Tyvek® Coverall + ApronCotton absorbs oils, keeping them against the skin. Tyvek repels organic liquids and dusts.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Engineering Setup[1]
  • Hood Verification: Ensure face velocity is 80–100 fpm.

  • Static Control: If the substance is a solid, use an ionizing bar.[1][2] Static charge can cause piperazine dusts to "jump" onto gloves/cuffs.[1][2]

  • Decontamination Zone: Pre-soak a kimwipe with 10% acetic acid (if cleaning free base) or dilute bicarbonate (if cleaning salts) and place it in a waste container inside the hood.[1][2]

Phase 2: Active Handling (The "Clean-Dirty" Hand Rule)[1][2]
  • Donning: Put on inner gloves (orange/blue)

    
     Tyvek sleeves 
    
    
    
    outer gloves (purple/black).[1][2] Tape the outer glove to the sleeve if handling liquids.[1][2]
  • Weighing/Transfer:

    • Liquids: Use positive displacement pipettes to prevent dripping.[1][2]

    • Solids: Do not use a spatula that has touched the chemical to tap the vial.[1][2] Use a clean secondary tool.

  • The Breach Check: Inspect the gap between the outer glove and lab coat cuff.[1][2] This is the #1 exposure point for sensitizers.[1][2]

Phase 3: Decontamination & Doffing[1]
  • Primary Decon: Wipe outer gloves with ethanol before removing them.[1][2]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[1][2]

    • Remove goggles (touching only the strap).[1][2]

    • Remove lab coat.[1][2]

    • Remove inner gloves.[1][2][3]

    • Wash hands immediately with soap and cool water (warm water opens pores).[1][2]

Visualization: Safety Logic Flow

This diagram illustrates the decision-making process for PPE selection and emergency response.

SafetyProtocol Start Start: Handling this compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Oil / Viscous Liquid CheckState->Liquid RiskDust Risk: Inhalation (Sensitization) Solid->RiskDust RiskSplash Risk: Dermal Absorption Liquid->RiskSplash Hood Engineering Control: Fume Hood Mandatory RiskDust->Hood RiskSplash->Hood PPE_Solid PPE: Double Nitrile + N95 (if outside hood) Hood->PPE_Solid Solid Handling PPE_Liquid PPE: Laminate Gloves + Splash Goggles Hood->PPE_Liquid Liquid Handling Action Proceed with Synthesis/Analysis PPE_Solid->Action PPE_Liquid->Action Spill Emergency: Spill? Action->Spill Clean Decon: 10% Acetic Acid / Ethanol Spill->Clean Yes Disposal Disposal: Halogenated Waste Stream Spill->Disposal No Clean->Disposal

Caption: Decision logic for PPE selection based on physical state and emergency response pathways.

Disposal & Emergency Procedures

Waste Segregation[1][2]
  • Classification: Halogenated Organic Waste .[1][2] The chlorine atom on the pyridine ring dictates this classification.[1][2]

  • Incompatibility: Do not mix with strong acids (exothermic reaction with piperazine nitrogen) or strong oxidizers.[1][2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the compound is in a corrosive salt form.[1][2]

Emergency Response[2]
  • Skin Contact:

    • Drench: Flush with water for 15 minutes.

    • Soap: Use non-abrasive soap.[1][2]

    • Alert: Monitor for redness/itching over the next 24 hours (delayed sensitization).

  • Spill (Liquid):

    • Evacuate the immediate area.[1][2][4][5]

    • Don Silver Shield/Laminate gloves .

    • Absorb with vermiculite or sand (do not use combustible paper towels for large spills).[1][2]

    • Wipe surface with dilute acetic acid to neutralize the amine, then water.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11412944, 1-(3-Chloropyridin-2-yl)piperazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Ansell Healthcare.Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (General reference for Nitrile vs. Amine breakthrough).

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.